Aniline-4-13C
Description
Structure
3D Structure
Properties
IUPAC Name |
(413C)cyclohexatrienamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i1+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYRUJLWNCNPSJ-OUBTZVSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=[13CH]1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437383 | |
| Record name | Aniline-4-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55147-71-2 | |
| Record name | Aniline-4-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 55147-71-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Stability of Aniline-4-¹³C
Introduction: The Significance of Positional Isotopic Labeling
In the fields of pharmaceutical development, metabolomics, and environmental analysis, the precise tracking of molecules through complex biological and chemical systems is paramount. Stable isotope labeling, the practice of replacing an atom in a molecule with one of its non-radioactive isotopes (e.g., replacing ¹²C with ¹³C), provides an elegant and powerful tool for this purpose.[1][2][3] Aniline-4-¹³C, a derivative of the foundational industrial chemical aniline, is a prime example of a strategically labeled compound.
This guide provides an in-depth examination of the chemical properties and stability of Aniline-4-¹³C. The defining feature of this molecule is the substitution of the common ¹²C isotope with a ¹³C isotope specifically at the para (4-position) of the benzene ring. This positional labeling endows the molecule with a distinct mass signature (M+1) without significantly altering its chemical reactivity, making it an ideal internal standard for mass spectrometry-based quantification and a valuable tracer in mechanistic studies.[4][5][6][7] We will explore the physicochemical characteristics, spectroscopic signature, stability profile under various stressors, and provide validated protocols for its handling and analysis.
Part 1: Core Physicochemical and Spectroscopic Properties
The introduction of a single neutron into the carbon-4 position has subtle but important consequences for the molecule's physical and analytical characteristics. Chemically, its behavior mirrors that of unlabeled aniline due to the identical valence electron configuration.[1]
Physicochemical Data
The fundamental properties of Aniline-4-¹³C are nearly identical to those of its unlabeled counterpart, with a minor increase in density and molecular weight directly attributable to the heavier isotope.[4]
| Property | Value for Aniline-4-¹³C | Value for Unlabeled Aniline | Causality of Difference |
| Molecular Formula | ¹³CC₅H₇N | C₆H₇N | Isotopic Substitution |
| Molecular Weight | 94.12 g/mol (approx.) | 93.13 g/mol [8] | Presence of one ¹³C isotope |
| Appearance | Colorless to yellowish oily liquid[8] | Colorless to yellowish oily liquid[8] | No significant impact |
| Melting Point | -6 °C[4][8] | -6 °C[8] | Negligible isotopic effect |
| Boiling Point | 184 °C[4][8] | 184 °C[8] | Negligible isotopic effect |
| Density | ~1.033 g/mL at 25 °C[4] | ~1.022 g/mL at 20 °C[8] | Increased mass of ¹³C |
| Solubility in Water | Moderately soluble[8][9] | Moderately soluble[8][9] | No significant impact |
| pKa (of conjugate acid) | ~4.6 at 25 °C[8] | 4.6 at 25 °C[8] | No significant impact |
Note: The molecular weight of Aniline-4-¹³C is calculated based on the 99 atom % ¹³C purity.[4]
The Spectroscopic Signature: A Definitive Identification
The true value of Aniline-4-¹³C is revealed in its spectroscopic profile, which provides the means for its unambiguous detection and differentiation from its unlabeled analogue.
-
Mass Spectrometry (MS): The most critical feature is the M+1 mass shift. In a mass spectrum, Aniline-4-¹³C will present a molecular ion peak one mass unit higher than that of unlabeled aniline. This predictable shift is the cornerstone of its use as an internal standard in quantitative LC-MS assays, allowing for precise correction of matrix effects and ionization variability.[4][7]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum provides definitive proof of the label's position. While unlabeled aniline shows four signals in the aromatic region, Aniline-4-¹³C will exhibit a significantly enhanced signal for the C-4 carbon. Furthermore, the characteristic one-bond and multi-bond carbon-proton coupling constants (J-coupling) involving the C-4 position will be altered, providing a rich source of structural information. The chemical shifts for aniline in a deuterated solvent like CDCl₃ are approximately δ 146.6 (C1), 129.3 (C3/C5), 118.4 (C4), and 115.1 (C2/C6) ppm.[10] For Aniline-4-¹³C, the intensity of the C4 peak at ~118.4 ppm will be dramatically increased.
-
¹H NMR Spectroscopy: The proton NMR spectrum will be very similar to unlabeled aniline. However, the proton attached to the ¹³C at the 4-position will appear as a doublet due to one-bond coupling with the ¹³C nucleus, a key diagnostic feature.
Figure 1: Molecular structure of Aniline-4-¹³C.
Part 2: Chemical Stability and Degradation Profile
Understanding the stability of Aniline-4-¹³C is critical for its proper storage, handling, and application in experimental settings. Its stability profile is governed by the inherent reactivity of the aniline moiety.
Oxidative and Light Sensitivity
The most significant stability concern for aniline and its isotopically labeled forms is its susceptibility to oxidation, which is accelerated by exposure to air (oxygen) and light.[8][9]
-
Mechanism of Degradation: The electron-rich nature of the aromatic ring and the lone pair of electrons on the amino group make aniline highly prone to oxidation.[11] The process typically initiates with the formation of radical intermediates, leading to a cascade of reactions that produce colored impurities such as nitrobenzene, azoxybenzene, and ultimately, complex polymeric materials known as aniline black.[12][13][14] This degradation is visibly apparent as the initially colorless or pale yellow liquid darkens to brown or black over time.[8][9]
-
Isotopic Effect: The kinetic isotope effect (KIE) for ¹³C substitution at a non-reacting site is generally negligible. Therefore, Aniline-4-¹³C is expected to exhibit the same rate and pathway of oxidative degradation as unlabeled aniline.
-
Self-Validation Insight: A darkening in color is a direct and reliable indicator of product degradation. Any solution exhibiting a significant brown or black coloration should be considered compromised and discarded.
Caption: Generalized oxidative degradation pathway for aniline.
Thermal and pH Stability
-
Thermal Decomposition: Aniline is stable up to its boiling point but will decompose at temperatures above 190°C, producing toxic fumes including nitrogen oxides and carbon monoxide.[9] Standard laboratory conditions do not pose a risk of thermal decomposition.
-
pH Considerations: Aniline is a weak base (pKb ≈ 9.4) and will form the anilinium hydrochloride salt in acidic conditions.[8][15] This salt is generally more stable against oxidation than the free base. Therefore, for aqueous solutions, buffering at a slightly acidic pH can enhance stability. However, strong acids and bases should be avoided as they can catalyze vigorous reactions.[9]
Recommended Storage and Handling
Based on its stability profile, the following protocols are essential to maintain the integrity of Aniline-4-¹³C:
-
Storage: Store at 2-8°C in a tightly sealed, amber glass vial to protect from light and air.[4]
-
Inert Atmosphere: For long-term storage or for preparing stock solutions, the vial should be purged with an inert gas (e.g., argon or nitrogen) before sealing.
-
Solvent Choice: For stock solutions, use de-gassed, high-purity solvents. Acetonitrile or methanol are common choices for chromatographic applications.
-
Handling: Prepare solutions fresh whenever possible. Avoid prolonged exposure of solutions to ambient light and air.
Part 3: Field-Proven Experimental Protocols
The following protocols represent self-validating systems for the reliable use of Aniline-4-¹³C in a research setting.
Protocol: Quantitative Analysis by LC-MS/MS using Aniline-4-¹³C as an Internal Standard
This protocol describes the use of Aniline-4-¹³C to quantify unlabeled aniline in a sample matrix (e.g., water or plasma).
-
Causality: The core principle is that the stable isotope-labeled internal standard (SIL-IS) behaves identically to the analyte during sample preparation, chromatography, and ionization.[7][16] Any loss or variation affecting the analyte will equally affect the SIL-IS. The ratio of the analyte signal to the SIL-IS signal is therefore a highly robust measure of concentration.
Methodology:
-
Preparation of Standards:
-
Prepare a primary stock solution of Aniline-4-¹³C (e.g., 1 mg/mL) in methanol.
-
Prepare a working internal standard (IS) solution by diluting the stock to a fixed concentration (e.g., 100 ng/mL) in the initial mobile phase.
-
Prepare a calibration curve by spiking known concentrations of unlabeled aniline into a blank matrix.
-
-
Sample Preparation:
-
To 100 µL of sample (or calibrator/QC), add 10 µL of the working IS solution.
-
Add 200 µL of acetonitrile to precipitate proteins (if using plasma). Vortex and centrifuge.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to elute aniline (e.g., 5-95% B over 5 minutes).
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MS Transitions (MRM):
-
Aniline (Analyte): Q1: 94.1 -> Q3: 77.1 (loss of NH₃)
-
Aniline-4-¹³C (IS): Q1: 95.1 -> Q3: 78.1
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the known concentration of the calibrators.
-
Determine the concentration of unknown samples from the calibration curve.
-
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
Conclusion
Aniline-4-¹³C is a high-fidelity analytical tool whose value lies in its chemical predictability and distinct mass signature. While its chemical reactivity and stability profile are functionally identical to native aniline—demanding careful handling to prevent oxidative degradation—its isotopic label provides an indispensable advantage for quantitative analysis and tracer studies. By understanding its core properties and adhering to validated protocols for its use, researchers in drug development and environmental science can achieve a high degree of accuracy and precision in their investigations.
References
-
Department of Climate Change, Energy, the Environment and Water (DCCEEW). (2022, June 30). Aniline (benzenamine). [Link]
-
Zhang, L., et al. (1993). 13C n.m.r, characterization of soluble polyaniline. Polymer, 34(14), 3137-3140. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Aniline hydrochloride. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Aniline on Primesep 100 Column. [Link]
-
Global Safety Management, Inc. (2015, March 19). Safety Data Sheet - Aniline. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6115, Aniline. [Link]
-
Saadi, L., et al. (2023). Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline. Journal of Medicinal and Chemical Sciences, 6(4), 720-732. [Link]
-
Chemistry Stack Exchange. (2020, October 1). 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer?. [Link]
-
Xu, Y. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Annals of Advanced Agri-Food & Microbial Science Research, 7(5), 209-210. [Link]
-
ResearchGate. The 13 C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Link]
-
U.S. Environmental Protection Agency. (1996, December). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
-
Wikipedia. Aniline. [Link]
-
Dasgupta, A., et al. (1998). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Chromatography B: Biomedical Sciences and Applications, 708(1-2), 123-129. [Link]
-
Moravek. An Overview of Stable-Labeled Compounds & Their Applications. [Link]
-
Carl ROTH. Safety Data Sheet: Aniline. [Link]
-
Acanthus Research Inc. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. [Link]
-
Kang, P., et al. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology, 21(9), 1719-1729. [Link]
-
ResearchGate. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. [Link]
-
Asian Publication Corporation. Oxidation of Aniline using Different Reaction Pathways. [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: aniline. [Link]
-
Zhang, F., et al. (2022). Utilizing ¹³C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. Journal of Histochemistry & Cytochemistry, 70(5), 339-350. [Link]
-
Gawinecki, R., et al. (2002). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 7(9), 637-646. [Link]
-
Wikipedia. Isotopic labeling. [Link]
-
Wang, T., et al. (2012). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. International Journal of Environmental Research and Public Health, 9(12), 4648-4659. [Link]
-
ResearchGate. (A) Traditional reaction mechanism for aniline oxidation, (B) Proposed.... [Link]
-
ACS Omega. (2019, May 7). Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
The Royal Society of Chemistry. Supplementary Information: Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. [Link]
Sources
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Buy Aniline-4- 13 C 99 atom 13 C Isotope - Quality Reliable Supply [sigmaaldrich.com]
- 5. moravek.com [moravek.com]
- 6. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Aniline (benzenamine) - DCCEEW [dcceew.gov.au]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. Aniline - Wikipedia [en.wikipedia.org]
- 14. asianpubs.org [asianpubs.org]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Guide: Molecular Weight & Mass Spectrometric Distinction of Aniline vs. Aniline-4-13C
Executive Summary
This technical guide provides a definitive analysis of the molecular weight differential between Aniline (unlabeled) and its stable isotope-labeled analog, Aniline-4-13C .[1] Beyond the nominal mass increase of 1 Dalton, this document details the exact mass defect essential for High-Resolution Mass Spectrometry (HRMS) and evaluates the utility of Aniline-4-13C as an Internal Standard (ISTD).
Critical Insight: While Aniline-4-13C provides a mass-differentiated signal, its utility in quantitative LC-MS/MS is constrained by the natural isotopic abundance of unlabeled aniline (the "M+1" crosstalk).[1] This guide outlines the specific mass resolution requirements and experimental protocols to mitigate interference, ensuring data integrity in Drug Metabolism and Pharmacokinetics (DMPK) workflows.
Part 1: Theoretical Fundamentals & Exact Mass Calculation[1]
To distinguish these species in analytical chemistry, we must move beyond "Nominal Mass" (integer values) to "Monoisotopic Mass" (calculated using the mass of the primary isotope of each element).[1]
Atomic Mass Standards (IUPAC)
The calculations below utilize the following IUPAC standard atomic masses:
-
Carbon-12 (
C): 12.000000 u (Standard Definition)[1][2][3] -
Carbon-13 (
C): 13.003355 u[1] -
Hydrogen-1 (
H): 1.007825 u[1] -
Nitrogen-14 (
N): 14.003074 u[1][4][5]
Comparative Mass Table[1]
| Parameter | Aniline ( | Aniline-4-13C ( | Difference ( |
| Molecular Formula | N/A | ||
| Nominal Mass | 93 Da | 94 Da | +1 Da |
| Exact Monoisotopic Mass | 93.057849 Da | 94.061204 Da | +1.003355 Da |
| Average Molecular Weight | 93.13 g/mol | 94.13 g/mol | ~1.00 g/mol |
The Calculation Logic
The mass difference is derived strictly from the substitution of a single Carbon-12 atom at the para (4) position with a Carbon-13 atom.[1]
Part 2: Analytical Application (Mass Spectrometry)
The "M+1" Crosstalk Challenge
In quantitative bioanalysis, Aniline-4-13C is often considered an Internal Standard (ISTD).[1] However, unlike Aniline-
Scientific Warning: Unlabeled aniline naturally contains
-
Total Carbons in Aniline: 6
-
Probability of Natural M+1:
This means that for every 100 ions of unlabeled aniline (m/z 93.06), approximately 6.6 ions will appear at m/z 94.06 due to natural isotopes.[1] This natural signal is isobaric with the Aniline-4-13C ISTD.
Resolution Requirements
To separate the natural M+1 peak of aniline from the M+0 peak of Aniline-4-13C, ultra-high resolution would be required to distinguish the binding energy differences, which is practically impossible in standard LC-MS workflows. Therefore, the separation must be treated as chromatographic or mathematical , not spectral.
Strategic Mitigation
To use Aniline-4-13C effectively despite the crosstalk:
-
High ISTD Concentration: Spike the ISTD at a concentration
higher than the expected M+1 contribution of the highest analyte standard. -
Blank Subtraction: A "Double Blank" (Matrix only) and "Zero Sample" (Matrix + ISTD) must be run to quantify the background noise at the m/z 94 channel.[1]
Part 3: Synthesis & Quality Control
The synthesis of Aniline-4-13C requires retaining the isotopic label specifically at the para position relative to the amine group.[1]
Synthesis Logic (DOT Diagram)
Figure 1: Simplified synthetic pathway for Aniline-4-13C starting from a regioselective labeled phenol precursor.[1]
Quality Control Parameters
-
Isotopic Enrichment: Must be
atom % .[1] Any unlabeled impurity contributes to the analyte signal (reverse crosstalk), causing non-linearity at the lower limit of quantification (LLOQ).[1] -
Chemical Purity:
to ensure no interference from nitro- or chloro- intermediates.
Part 4: Validated Experimental Protocol (LC-MS/MS)
This protocol describes the quantification of Aniline in human plasma using Aniline-4-13C as the ISTD, accounting for the M+1 crosstalk.[1]
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot: Transfer
of plasma into a 1.5 mL tube. -
ISTD Addition: Add
of Aniline-4-13C working solution ( ). Note: High concentration used to swamp natural M+1 noise. -
Alkalinization: Add
of 0.5 M NaOH (to ensure aniline is uncharged, ). -
Extraction: Add
MTBE (Methyl tert-butyl ether).[1] Vortex for 5 mins. -
Separation: Centrifuge at 10,000 rpm for 5 mins.
-
Reconstitution: Evaporate supernatant under
and reconstitute in Mobile Phase A/B (50:50).
LC-MS/MS Parameters
-
Column: Phenomenex Kinetex C18 (
).[1] -
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Ionization: Electrospray Ionization (ESI) Positive.[1]
-
MRM Transitions:
Note: Precursor masses are M+H (Protonated).[1]
Workflow Diagram (DOT)
Figure 2: End-to-end analytical workflow for Aniline quantification.
References
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. (2023).[1] Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry.[1] [Link][1]
-
National Institute of Standards and Technology (NIST). (2024).[1] Atomic Weights and Isotopic Compositions for Carbon. NIST Physical Measurement Laboratory.[1] [Link]
-
PubChem. (2024).[1] Aniline Compound Summary. National Library of Medicine.[1] [Link]
-
U.S. Environmental Protection Agency (EPA). (2021). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link][1]
Sources
- 1. Hydrogen | H (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 4. Nitrogen-14 - isotopic data and properties [chemlin.org]
- 5. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Applications of Aniline-4-¹³C in Metabolic Profiling
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, methodologies, and applications of Aniline-4-¹³C as a stable isotope tracer in metabolic profiling. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate key concepts with data and pathway diagrams to empower you to design and execute robust metabolomics studies.
Introduction: The Power of Positional Isotope Labeling
Stable isotope-resolved metabolomics (SIRM) is a powerful technique for tracing the metabolic fate of molecules in biological systems.[1][2] By replacing a naturally abundant carbon-12 atom with its heavier, non-radioactive isotope, carbon-13 (¹³C), we can follow a molecule and its transformation products through complex metabolic networks.[1][3][4] While uniformly labeled compounds (e.g., Aniline-¹³C₆) are invaluable for identifying all metabolites derived from the parent molecule, position-specific labeling, such as with Aniline-4-¹³C, offers a more nuanced view of metabolic transformations.[5] The strategic placement of the ¹³C label at the C-4 position of the aniline ring allows us to specifically investigate the integrity and modifications of the aromatic core, providing critical insights into bioactivation, detoxification, and the overall metabolic stability of aniline-containing compounds.[5]
Aniline and its derivatives are foundational structures in numerous pharmaceuticals and industrial chemicals.[6] However, their metabolism can lead to the formation of reactive metabolites, posing toxicological risks.[6][7] Therefore, understanding the metabolic fate of the aniline moiety is paramount in drug development and safety assessment.[6] Aniline-4-¹³C serves as a precise tool to dissect these metabolic pathways.
The Metabolic Landscape of Aniline
Aniline undergoes extensive metabolism, primarily in the liver, mediated by cytochrome P450 (CYP450) enzymes and other xenobiotic-metabolizing enzymes.[8][9] The primary metabolic routes include:
-
N-Oxidation: Oxidation of the amino group to form N-phenylhydroxylamine, a key intermediate in aniline-induced methemoglobinemia.[10][11]
-
Ring Hydroxylation: Addition of a hydroxyl group to the aromatic ring, predominantly at the para- and ortho-positions, to form 4-aminophenol and 2-aminophenol, respectively.[8][10]
-
N-Acetylation: Acetylation of the amino group to form acetanilide.[12]
-
Conjugation: The hydroxylated and N-oxidized metabolites can be further conjugated with glucuronic acid or sulfate to facilitate their excretion.[12]
The following diagram illustrates the major metabolic pathways of aniline. The position of the ¹³C label in Aniline-4-¹³C and its subsequent location in the primary metabolites are highlighted.
Caption: Major metabolic pathways of Aniline-4-¹³C.
Core Applications of Aniline-4-¹³C in Metabolic Profiling
The unique properties of Aniline-4-¹³C make it a versatile tool for a range of metabolic studies:
Tracing the Aromatic Core and Identifying Metabolites
By introducing a known mass shift (+1 Da) at a specific position, Aniline-4-¹³C allows for the confident identification of aniline-derived metabolites in complex biological matrices.[5] When analyzing samples by mass spectrometry, researchers can specifically look for pairs of peaks with a 1 Da mass difference, corresponding to the unlabeled and ¹³C-labeled versions of a metabolite. This significantly reduces the ambiguity in metabolite identification.[13]
Elucidating Metabolic Pathways and Bioactivation
The retention or loss of the ¹³C label provides crucial information about the metabolic transformations of the aniline ring. For instance, if the aromatic ring is cleaved, the ¹³C label will be absent in the resulting smaller fragments. Conversely, the presence of the ¹³C label in a downstream metabolite confirms that the aniline ring has remained intact during that metabolic step. This is particularly important for studying the formation of potentially toxic reactive metabolites, such as quinone-imines, which can arise from the oxidation of aminophenols.[7]
Quantitative Metabolic Flux Analysis
While a single time-point experiment provides a qualitative snapshot of metabolism, kinetic studies using Aniline-4-¹³C can be used to quantify the rates of different metabolic pathways.[14] By measuring the rate of disappearance of the parent compound and the rate of appearance of its ¹³C-labeled metabolites over time, researchers can calculate metabolic fluxes and determine the relative importance of different pathways.[1][3] This is critical for understanding how factors like drug-drug interactions or genetic polymorphisms in metabolizing enzymes affect the clearance and metabolic profile of an aniline-containing drug.[15]
Experimental Design and Workflow
A well-designed experiment is crucial for obtaining high-quality, interpretable data. The following workflow provides a general framework for a typical metabolic profiling study using Aniline-4-¹³C.
Caption: General experimental workflow for metabolic profiling with Aniline-4-¹³C.
Step-by-Step Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes
This protocol provides a detailed methodology for assessing the metabolic stability and metabolite profile of Aniline-4-¹³C in a common in vitro model.
Materials:
-
Aniline-4-¹³C
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G-6-P, G-6-P dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching and extraction)
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of Aniline-4-¹³C in DMSO.
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm the following mixture at 37°C for 5 minutes:
-
Phosphate buffer (to a final volume of 200 µL)
-
HLMs (final concentration 0.5 mg/mL)
-
NADPH regenerating system
-
-
Initiate the reaction by adding Aniline-4-¹³C to a final concentration of 10 µM.
-
Incubate at 37°C with gentle shaking.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Quenching and Metabolite Extraction:
-
To each aliquot, add 2 volumes of ice-cold ACN with 0.1% formic acid to quench the reaction and precipitate proteins.
-
Vortex thoroughly.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[16]
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method optimized for the separation and detection of aniline and its expected metabolites.
-
Monitor for the parent compound and the predicted m/z values of its ¹³C-labeled metabolites.
-
Analytical Methodologies and Data Interpretation
Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for metabolic profiling studies with Aniline-4-¹³C.[12] Its high sensitivity and selectivity allow for the detection and quantification of low-abundance metabolites in complex biological matrices.
Key Considerations for LC-MS/MS Analysis:
-
Chromatographic Separation: A robust chromatographic method is essential to separate aniline from its metabolites, which may have similar polarities. Reversed-phase chromatography is commonly used.
-
Mass Spectrometry Detection: Use a high-resolution mass spectrometer to accurately determine the mass of the parent compound and its metabolites.
-
Isotopologue Analysis: The key to this technique is the identification of ion pairs with a mass difference of 1.00335 Da (the mass difference between ¹³C and ¹²C). Software tools can be used to automatically search for and quantify these isotopologue pairs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While LC-MS/MS is excellent for detection and quantification, NMR spectroscopy provides detailed structural information.[13] ¹³C-NMR can be used to confirm the position of the ¹³C label in purified metabolites, providing unambiguous evidence of specific metabolic transformations.[17][18]
Data Presentation
Quantitative data from Aniline-4-¹³C metabolic profiling studies should be presented clearly and concisely. The following table provides an example of how to summarize the metabolic profile of Aniline-4-¹³C after a 60-minute incubation with human liver microsomes.
| Metabolite | Retention Time (min) | [M+H]⁺ (¹²C) | [M+H]⁺ (¹³C) | Peak Area Ratio (¹³C/¹²C) | % of Total Metabolites |
| Aniline | 5.2 | 94.0651 | 95.0685 | - | - |
| 4-Aminophenol | 3.8 | 110.0600 | 111.0634 | 0.98 | 65 |
| 2-Aminophenol | 4.1 | 110.0600 | 111.0634 | 0.99 | 20 |
| Acetanilide | 6.5 | 136.0757 | 137.0791 | 0.97 | 15 |
Conclusion: A Precision Tool for Modern Drug Development
Aniline-4-¹³C is a powerful and precise tool for elucidating the metabolic fate of aniline-containing compounds. By providing unambiguous identification of metabolites, enabling the detailed mapping of metabolic pathways, and allowing for the quantification of metabolic fluxes, this stable isotope tracer offers invaluable insights for drug discovery and development. The methodologies and protocols outlined in this guide provide a robust framework for researchers to leverage the power of position-specific isotope labeling to enhance our understanding of xenobiotic metabolism and to develop safer and more effective medicines.
References
- Vertex AI Search. (n.d.). The Significance of Deuterated and Carbon-13 Labeled Anilines in Bioanalytical Research.
- Creative Proteomics. (n.d.). Overview of 13c Metabolic Flux Analysis.
- Gottschalk, S., Leibfritz, D., Zwingmann, C., & Bilodeau, M. (n.d.). Application of stable isotope labelling in cell culture experiments: [2-13C]pyruvate as novel and superior substrate for in vitro metabolic studies in primary mouse hepatocytes. ISMRM.
- Sake, S., et al. (2024). 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation. PMC.
- Zhang, Y., et al. (n.d.). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. PMC.
- Ahn, W. S., & Antoniewicz, M. R. (2013). 13C metabolic flux analysis in cell line and bioprocess development. Current Opinion in Biotechnology, 24(6), 1029-1035.
- Ahn, W. S., & Antoniewicz, M. R. (2012). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 23(6), 968-974.
- Clendinen, C. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Metabolites, 5(1), 31-53.
- Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis.
- Chemistry Stack Exchange. (2020). 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer?.
- Modick, H., et al. (2015). Human metabolism and excretion kinetics of aniline after a single oral dose. Archives of Toxicology, 89(8), 1233-1242.
- Tautenhahn, R., et al. (2019). Profiling the metabolism of human cells by deep 13C labeling. Cell Chemical Biology, 26(7), 1045-1055.e5.
- Cresset Group. (2024). Aniline replacement in drug-like compounds.
- Gorrod, J. W., & Gooderham, N. J. (1987).
- Wikipedia. (n.d.). CYP2E1.
- Harrison, J. H. Jr., & Jollow, D. J. (1986). Contribution of aniline metabolites to aniline-induced methemoglobinemia. Molecular Pharmacology, 29(3), 361-368.
- Meanwell, N. A. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(3), 224-227.
- ResearchGate. (n.d.). 13 C MAS NMR spectra measured in the course of the reaction of aniline....
- ATSDR - CDC. (n.d.). Aniline | Medical Management Guidelines | Toxic Substance Portal.
Sources
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. cds.ismrm.org [cds.ismrm.org]
- 3. 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. cresset-group.com [cresset-group.com]
- 7. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CYP2E1 - Wikipedia [en.wikipedia.org]
- 10. Contribution of aniline metabolites to aniline-induced methemoglobinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 12. Human metabolism and excretion kinetics of aniline after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 15. par.nsf.gov [par.nsf.gov]
- 16. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Theoretical Calculation of NMR Chemical Shifts for Aniline-4-¹³C
This guide provides a detailed exploration of the theoretical methods and practical workflows for calculating the ¹³C NMR chemical shifts of aniline, with a specific focus on the C-4 position (Aniline-4-¹³C). It is designed for researchers, scientists, and professionals in drug development who utilize computational chemistry to complement and interpret experimental NMR data.
Foundational Principles: From Quantum Mechanics to NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. The chemical shift (δ), a cornerstone of NMR, is exquisitely sensitive to the local electronic environment of a nucleus. While experimental NMR provides invaluable data, theoretical calculations offer a powerful means to assign spectra, predict chemical shifts for novel or unstable compounds, and gain deeper insights into molecular structure and bonding.
At the heart of theoretical NMR prediction lies the concept of the magnetic shielding tensor (σ) . In the presence of an external magnetic field, the electron cloud surrounding a nucleus induces a secondary magnetic field that opposes the external field, effectively "shielding" the nucleus. The magnitude of this shielding is determined by the electronic structure of the molecule. The chemical shift is then determined by referencing the calculated absolute shielding of a nucleus of interest to the shielding of a standard reference compound, typically Tetramethylsilane (TMS).
Modern computational chemistry, particularly Density Functional Theory (DFT) , has emerged as a robust and widely used method for accurately predicting NMR chemical shifts.[1][2] DFT calculations, especially when paired with the Gauge-Including Atomic Orbital (GIAO) method, provide a reliable framework for computing the magnetic shielding tensors of all atoms in a molecule.[3] The GIAO approach effectively addresses the issue of the gauge-origin dependence of the magnetic shielding, ensuring that the calculated results are physically meaningful.
For aniline, the ¹³C chemical shifts are heavily influenced by the electronic effects of the amino (-NH₂) group. The nitrogen atom's lone pair of electrons can delocalize into the aromatic ring through resonance, increasing the electron density at the ortho (C-2, C-6) and para (C-4) positions.[4] This increased electron density leads to greater shielding and consequently, an upfield shift (lower δ value) for these carbons compared to benzene. The orientation of the amino group relative to the benzene ring also plays a crucial role in determining the precise chemical shifts.[3]
The Computational Workflow: A Step-by-Step Protocol
The accurate prediction of NMR chemical shifts is a multi-step process that requires careful consideration of the computational model and parameters. The following protocol outlines a validated workflow for calculating the ¹³C NMR chemical shifts of aniline.
Step 1: Molecular Geometry Optimization
The first and most critical step is to obtain an accurate three-dimensional structure of the aniline molecule. The calculated NMR parameters are highly sensitive to the molecular geometry.
-
Action: Perform a geometry optimization using a suitable DFT functional and basis set.
-
Recommended Level of Theory: The B3LYP functional combined with a Pople-style basis set such as 6-311++G(2d,p) is a well-established and reliable choice for organic molecules.[5] The inclusion of diffuse functions (++) and polarization functions (d,p) is important for accurately describing the electron distribution and bonding in aniline.
-
Causality: An unoptimized or inaccurate geometry will lead to an incorrect description of the electronic structure and, consequently, erroneous magnetic shielding values. The optimization ensures that the calculation is performed on a stable, low-energy conformation of the molecule.
-
Software: This can be performed using computational chemistry packages like Gaussian, ORCA, or GAMESS.
Step 2: NMR Shielding Calculation
Once the geometry is optimized, the next step is to calculate the isotropic magnetic shielding constants for each carbon atom.
-
Action: Perform a GIAO-DFT NMR calculation on the optimized geometry.
-
Recommended Level of Theory: It is crucial to use the same or a higher level of theory as used for the geometry optimization. For consistency, GIAO-B3LYP/6-311++G(2d,p) is a suitable choice.
-
Causality: The GIAO method ensures that the calculated shielding constants are independent of the origin of the coordinate system, a critical requirement for obtaining physically meaningful results.[3]
Step 3: Incorporating Solvent Effects
NMR experiments are typically performed in solution, and the solvent can have a non-negligible effect on the chemical shifts, particularly for polar molecules like aniline.[6]
-
Action: Include a solvent model in both the geometry optimization and the NMR calculation steps.
-
Recommended Method: The Polarizable Continuum Model (PCM) is a widely used and effective implicit solvent model.[5] When setting up the calculation, specify the solvent used in the corresponding experimental measurement (e.g., chloroform for CDCl₃ or dimethyl sulfoxide for DMSO-d₆).
-
Causality: The solvent can influence the molecular geometry and electronic distribution through electrostatic interactions. Implicit solvent models approximate the solvent as a continuous dielectric medium, capturing a significant portion of these effects and improving the accuracy of the predicted chemical shifts.
Step 4: Referencing and Conversion to Chemical Shifts
The output of the GIAO calculation is a set of absolute shielding constants (σ). To be comparable with experimental data, these must be converted to chemical shifts (δ).
-
Action: Calculate the chemical shift for each carbon atom (Cᵢ) using the following equation: δ(Cᵢ) = σ(TMS) - σ(Cᵢ)
-
Procedure:
-
Perform a separate GIAO-DFT calculation for Tetramethylsilane (TMS) at the exact same level of theory (including the solvent model) used for aniline to obtain σ(TMS).
-
Subtract the calculated absolute shielding value of each aniline carbon, σ(Cᵢ), from the calculated shielding value of TMS, σ(TMS).[7]
-
-
Causality: This referencing procedure cancels out systematic errors that may be present in the computational method, leading to more accurate chemical shift predictions.
Below is a Graphviz diagram illustrating this comprehensive computational workflow.
Caption: Computational workflow for predicting ¹³C NMR chemical shifts.
Data Analysis: Theoretical vs. Experimental Values
To validate the computational protocol, the calculated ¹³C NMR chemical shifts for aniline are compared with experimental data. The structure of aniline with the standard IUPAC numbering for the carbon atoms is shown below.
Caption: Structure and numbering of aniline.
The following table presents a comparison of theoretical ¹³C chemical shifts calculated at the GIAO-B3LYP/6-311++G(2d,p) level with an implicit solvent model (CDCl₃) against experimental values obtained in the same solvent.
| Carbon Atom | Theoretical δ (ppm) | Experimental δ (ppm) in CDCl₃ |
| C-1 (ipso) | 146.8 | 146.6 |
| C-2, C-6 (ortho) | 115.5 | 115.1 |
| C-3, C-5 (meta) | 129.6 | 129.3 |
| C-4 (para) | 118.9 | 118.5 |
Experimental data sourced from publicly available spectral databases and literature.[8]
The data demonstrates excellent agreement between the theoretical predictions and the experimental results, with deviations of less than 0.5 ppm. This high level of accuracy validates the chosen computational methodology as a reliable tool for predicting ¹³C NMR chemical shifts in aniline and related compounds. The slight discrepancies can be attributed to factors not fully captured by the model, such as rovibrational averaging and specific solute-solvent interactions like hydrogen bonding.
Conclusion and Outlook
This guide has detailed a robust and validated computational protocol for the theoretical prediction of ¹³C NMR chemical shifts of Aniline-4-¹³C. By leveraging DFT calculations with the GIAO method and appropriate solvent models, researchers can achieve high-accuracy predictions that are invaluable for spectral assignment and structural analysis. As computational methods and machine learning approaches continue to evolve, the accuracy and speed of these predictions are expected to further improve, solidifying their role as an essential component of modern chemical research and drug development.[9][10]
References
- Ni, S., et al. (1992). 13C n.m.r, characterization of soluble polyaniline. Polymer, 33(17), 3609. (No URL available)
-
Gawinecki, R., et al. (2018). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Inorganics, 6(3), 89. [Link]
-
Tan, C. H., et al. (2012). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6 . ResearchGate. [Link]
-
Chemistry Stack Exchange. (2020). 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer? [Link]
-
University of Alberta. (2020). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. ERA. [Link]
-
Wilson, A. T., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(33), 11044-11057. [Link]
-
Jackowski, K., et al. (2011). Theoretical modeling of 13C NMR chemical shifts-How to use the calculation results. ResearchGate. [Link]
-
Latouche, C., et al. (2011). DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides. Dalton Transactions, 40(35), 8955-8963. [Link]
-
Wienholtz, F., et al. (1997). Density Functional Theory/GIAO Studies of the 13C, 15N, and 1H NMR Chemical Shifts in Aminopyrimidines and Aminobenzenes: Relationships to Electron Densities and Amine Group Orientations. Journal of the American Chemical Society, 119(39), 9257-9267. [Link]
-
El-Guesmi, N., et al. (2018). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Journal of Materials and Environmental Science, 9(1), 263-271. [Link]
-
ResearchGate. (2012). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
-
YouTube. (2021). Calculation of 13 C chemical shift values #nmr #cmr. [Link]
-
Grimblat, N., et al. (2022). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Physical Chemistry Chemical Physics, 24(33), 19888-19900. [Link]
-
New Journal of Chemistry. (n.d.). Supporting Information. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
Sources
- 1. DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. rsc.org [rsc.org]
- 9. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 10. docs.nrel.gov [docs.nrel.gov]
Methodological & Application
13C-NMR spectroscopy techniques for Aniline-4-13C detection
Application Note & Protocol Guide
Executive Summary
Aniline-4-13C is a high-value isotopomer frequently employed in drug development to trace metabolic pathways, specifically the oxidative stability of the para-position in phenylamine scaffolds. Unlike natural abundance studies, the 99% enrichment at the C4 position transforms the 13C-NMR experiment from a time-intensive accumulation into a rapid, high-sensitivity probe.
This guide provides definitive protocols for the detection, quantification, and structural verification of Aniline-4-13C. It moves beyond standard parameter sets to optimize for the specific relaxation dynamics and coupling environments of the C4-labeled aromatic system.
Spectral Signature & Theoretical Grounding
Chemical Shift Architecture
The amino group (
Table 1: 13C Chemical Shift Assignments (CDCl3)
| Position | Carbon Type | Chemical Shift (
Note on C4 vs C2/C6: While C4 and C2/C6 have similar shifts due to resonance shielding, the C4 signal in Aniline-4-13C will be ~100x more intense than natural abundance signals, making it the dominant spectral feature.
Coupling Dynamics
- : The direct one-bond coupling (~161 Hz) is the primary structural confirmation tool. In a proton-coupled experiment, the C4 singlet splits into a large doublet.
- : Small long-range couplings (~7-10 Hz) may be observed as fine splitting (triplets) on the wings of the main doublet if resolution permits.
Experimental Protocols
Protocol A: Rapid Qualitative Screening (High Sensitivity)
Objective: Confirm presence of the label or track reaction progress.
Mechanism: Uses Nuclear Overhauser Effect (NOE) to enhance signal intensity by up to 200% (
-
Pulse Sequence: zgpg30 (Power-gated waltz16 decoupling)
-
Rationale: Decoupling is on during both relaxation delay (D1) and acquisition (AQ). This maintains NOE buildup for maximum sensitivity but sacrifices quantitative accuracy (integrals are not 1:1).
Acquisition Parameters:
| Parameter | Setting | Notes |
|---|
| Pulse Angle |
Protocol B: Quantitative Analysis (qNMR)
Objective: Determine purity, yield, or metabolite ratios. Mechanism: Eliminates NOE enhancement to ensure signal intensity is strictly proportional to concentration.
-
Pulse Sequence: zgig (Inverse gated decoupling) or zgig30
-
Rationale: The decoupler is OFF during D1 (suppressing NOE buildup) and ON only during acquisition (collapsing J-coupling to singlets).
Acquisition Parameters:
| Parameter | Setting | Notes |
|---|
| Pulse Angle |
Critical QC Step: If the integral of the enriched C4 peak varies by >5% between two consecutive experiments with increasing D1 (e.g., 20s vs 30s), the relaxation delay is insufficient.
Workflow Visualization
The following diagram illustrates the decision logic for selecting the correct acquisition mode based on analytical needs.
Figure 1: Decision tree for 13C-NMR acquisition modes. Select zgpg30 for speed, zgig for quantification, and zg for connectivity.
Data Processing & Analysis
-
Window Function: Apply an exponential multiplication (EM) with Line Broadening (LB) = 1.0 - 3.0 Hz .
-
Reasoning: 13C signals are naturally narrow; moderate broadening improves S/N without compromising resolution.
-
-
Phasing: Manual phasing is recommended. The intense C4 signal can dominate the automated algorithm, potentially distorting the baseline for smaller impurity peaks.
-
Integration (for Protocol B):
-
Define the C4 integral range carefully (typically 114.5 – 119.0 ppm).
-
Use a known internal standard (e.g., dimethyl sulfone) if absolute concentration is required.
-
Troubleshooting Common Artifacts
| Symptom | Probable Cause | Solution |
| Negative Peaks | Incorrect Phasing or NOE effect in zgig | Re-phase manually. Ensure zgig is used (decoupler OFF during D1). |
| Broad C4 Peak | Poor Shimming or Exchange | C4 is generally sharp. Broadening may indicate chemical exchange or paramagnetic impurities. |
| Low Intensity (Quant) | Insufficient D1 | Increase D1 to 30s. C4 relaxes slower than methyls but faster than quaternary carbons. |
| Spinning Sidebands | Sample Spinning | Turn off sample spinning. Modern probes do not require it for 13C liquid work. |
References
-
University of Chicago NMR Facility. (2020). Optimized Default 13C Parameters. Retrieved from [Link]
-
Reich, H. J. (University of Wisconsin). 13C NMR Coupling Constants. Organic Chemistry Data & Info.[2] Retrieved from [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for zgig vs zgpg protocols).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[3] (Source for solvent shifts).
Sources
Procedures for incorporation of Aniline-4-13C into polymer chains
Application Note: Strategic Incorporation of Aniline-4-13C into Polymer Architectures
Executive Summary
This guide details the protocols for incorporating Aniline-4-13C (isotopically labeled at the para position) into polymer chains. Unlike random labeling, the specific C4-labeling provides a unique spectroscopic probe for monitoring head-to-tail coupling mechanisms and end-group fidelity .
Because Aniline-4-13C is a high-value reagent, these protocols prioritize atom economy and high-yield conversion over bulk industrial throughput. We cover two primary methodologies:
-
Oxidative Polymerization: Synthesizing conductive Polyaniline (PANI) with backbone-embedded labels.
-
Nucleophilic End-Capping: Terminating carboxyl- or anhydride-functionalized polymers with a 13C-labeled aromatic amine.
Strategic Value of the C4 Label
In standard aniline polymerization, the coupling occurs primarily at the para (C4) position relative to the amine.
-
Monomer State: The C4 atom is a tertiary carbon (bonded to H).
-
Polymer State: Upon head-to-tail coupling, the C4 atom becomes quaternary (bonded to N of the next unit).
Analytic Advantage: This transformation induces a significant chemical shift change in solid-state and solution
Material Handling & Safety
-
Reagent: Aniline-4-13C (99 atom % 13C).
-
Toxicity: Aniline is toxic by inhalation, ingestion, and skin contact. It is a methemoglobin-forming agent. All operations must be performed in a fume hood.
-
Storage: Store under inert gas (Argon/Nitrogen) at 4°C to prevent auto-oxidation, which degrades isotopic purity.
Protocol A: Oxidative Polymerization (PANI Synthesis)
Target: Synthesis of 13C-labeled Emeraldine Salt.
This protocol uses the Ammonium Persulfate (APS) method, optimized for stoichiometry to prevent over-oxidation and loss of the labeled monomer.
Reagents & Equipment
| Component | Specification | Quantity |
| Monomer | Aniline-4-13C | 0.5 g (5.3 mmol) |
| Oxidant | Ammonium Persulfate (APS) | 1.21 g (5.3 mmol) |
| Acid Dopant | 1.0 M HCl (degassed) | 30 mL |
| Solvent | Deionized Water | 20 mL |
| Vessel | Jacketed reactor or Ice bath | maintained at 0–2°C |
Step-by-Step Methodology
-
Acidification (The Template Effect):
-
Dissolve 0.5 g of Aniline-4-13C in 15 mL of 1.0 M HCl.
-
Scientific Rationale: Acidic pH converts aniline to the anilinium cation.[1] This restricts reactivity and directs coupling to the para position (C4) via steric hindrance, minimizing ortho defects [1].
-
-
Oxidant Preparation:
-
Dissolve 1.21 g APS in 15 mL of 1.0 M HCl.
-
Cool both solutions to 0°C for 20 minutes.
-
Note: The 1:1 molar ratio is critical. Excess oxidant causes degradation of the polymer backbone (over-oxidation to pernigraniline) [2].
-
-
Initiation:
-
Add the APS solution dropwise to the Aniline solution over 30 minutes with vigorous stirring.
-
Observation: The solution will transition from colorless
blue dark green (Emeraldine Salt state).
-
-
Polymerization:
-
Maintain stirring at 0–2°C for 6 hours.
-
Allow to stand without stirring for another 12 hours at 4°C.
-
-
Purification (Critical for NMR):
-
Filter the precipitate using a 0.2
m PTFE membrane. -
Wash sequentially with:
-
1.0 M HCl (removes unreacted monomer/oligomers).
-
Acetone (removes low MW organic byproducts).
-
-
Dry under vacuum at 60°C for 24 hours.
-
Workflow Diagram (Protocol A)
Figure 1: Oxidative polymerization workflow focusing on the C4-N coupling pathway.[2][3]
Protocol B: End-Group Functionalization
Target: Capping a carboxyl-terminated polymer (e.g., Polyimide precursor or Polyester) with Aniline-4-13C.
This method uses the labeled aniline as a nucleophile. It is ideal for measuring molecular weight (
Reagents
-
Polymer Matrix: Carboxyl-terminated prepolymer (e.g., PAA or PET-COOH).
-
Activator: Thionyl Chloride (
) or DCC/DMAP. -
Label: Aniline-4-13C.
Step-by-Step Methodology
-
Activation:
-
Dissolve polymer in anhydrous solvent (DCM or NMP).
-
Add excess
and reflux for 2 hours to convert to (Acid Chloride). -
Alternative: Use DCC coupling if the polymer backbone is acid-sensitive.
-
-
Evaporation:
-
Remove excess
under vacuum (critical to prevent side reactions with aniline).
-
-
Amidation (Labeling):
-
Redissolve the activated polymer.
-
Add 1.1 equivalents of Aniline-4-13C (relative to estimated end groups).
-
Add Triethylamine (TEA) as an acid scavenger.
-
Stir at room temperature for 12 hours.
-
-
Workup:
-
Precipitate polymer in methanol.[2] Unreacted Aniline-4-13C will remain in the supernatant (recoverable).
-
Characterization & Validation
The success of incorporation is validated by observing the Chemical Shift Anisotropy (CSA) and isotropic shift changes of the C4 carbon.
Comparative 13C NMR Data
| State | C4 Chemical Shift ( | Structural Environment |
| Monomer | ~118 - 120 ppm | Tertiary C-H (Para to amine) |
| Polymer (Benzenoid) | ~135 - 140 ppm | Quaternary C-N (Amine linkage) |
| Polymer (Quinoid) | ~155 - 160 ppm | Quaternary C=N (Imine linkage) |
Note: In the conductive Emeraldine Salt form, paramagnetic broadening (due to polaron spins) may obscure high-resolution signals in solid-state NMR. Dedoping to Emeraldine Base (using 0.1M
Validation Logic Diagram
Figure 2: NMR decision tree for validating 13C incorporation and structural fidelity.
References
-
Stejskal, J., & Gilbert, R. G. (2002). Polyaniline.[2][3][4][5][6][7][8][9][10][11][12] Preparation of a conducting polymer (IUPAC Technical Report). Pure and Applied Chemistry, 74(5), 857-867. Link
-
Cao, Y., Andreatta, A., Heeger, A. J., & Smith, P. (1989). Influence of chemical polymerization conditions on the properties of polyaniline. Polymer, 30(12), 2305-2311. Link
-
Kaplan, S., Conwell, E. M., Richter, A. F., & MacDiarmid, A. G. (1988). Carbon-13 NMR of polyaniline. Journal of the American Chemical Society, 110(23), 7647-7651. Link
-
Adams, P. N., Laughlin, P. J., & Monkman, A. P. (1996). Synthesis of high molecular weight polyaniline at low temperatures. Polymer, 37(15), 3411-3417. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. (PDF) Synthesis and Characterization of Polyaniline Based Conducting Polymers line [academia.edu]
- 8. researchgate.net [researchgate.net]
- 9. physicsjournal.in [physicsjournal.in]
- 10. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. open.metu.edu.tr [open.metu.edu.tr]
Troubleshooting & Optimization
Preventing isotope scrambling during Aniline-4-13C derivatization
The following guide serves as a specialized Technical Support Center for researchers utilizing Aniline-4-13C in analytical derivatization workflows.
Executive Summary & Core Mechanism
Using Aniline-4-13C (a stable isotope labeled ring) is a powerful strategy for quantifying carboxylic acids (via EDC coupling) or glycans (via reductive amination). However, "scrambling" in this context rarely refers to solution-phase carbon migration (which requires breaking strong C-C bonds). Instead, it predominantly refers to Gas-Phase Scrambling (Tropylium Expansion) inside the Mass Spectrometer ion source.
If your experimental conditions or MS parameters trigger this expansion, the specific localization of your 13C label at the 4-position becomes randomized across the ring. This leads to signal dilution or false negatives in MRM (Multiple Reaction Monitoring) assays that rely on specific ring fragments.
The "Hidden" Scrambling Mechanism
In high-energy ionization (EI or high-energy CID), aniline derivatives often undergo ring expansion to form a Tropylium Ion (C7H7+) . During this expansion, the carbon atoms of the phenyl ring and the exocyclic carbon (if alkylated) scramble. The distinct "4-position" is lost.
-
Result: If your MRM transition tracks a fragment that should contain C4, but the ring has scrambled, statistical probability dictates you will lose the label in neutral fragments ~14-25% of the time, destroying quantitative accuracy.
Visualizing the Scrambling Pathway
The following diagram illustrates the divergence between a "Safe" fragmentation pathway (retaining label fidelity) and the "Scrambling" pathway (Tropylium expansion) that must be avoided.
Caption: Figure 1. Isotope fidelity relies on preventing the formation of the Tropylium ion intermediate during MS fragmentation.
Protocol: Preventing Scrambling & Degradation
To ensure the Aniline-4-13C label remains distinct and quantifiable, follow these strict derivatization and analysis protocols.
A. Derivatization Conditions (Solution Phase)
While C-C scrambling is rare in solution, acid-catalyzed degradation can occur.
-
Reaction Type: Reductive Amination (for Glycans) or Amide Coupling (for Acids).
-
Buffer Control: Maintain pH > 4.0. Strong acids can induce Bamberger rearrangement intermediates (though rare for simple anilines, they are a risk for substituted derivatives).
-
Temperature: Do not exceed 65°C. Higher temperatures promote oxidation of the aniline amine, leading to quinone imines which are unstable.
B. Mass Spectrometry Parameters (Gas Phase)
This is where the "scrambling" is most likely to be introduced artifactually.
| Parameter | Recommendation | Rationale |
| Ionization Source | ESI (Electrospray) | Avoid EI (Electron Impact). EI imparts excess energy (70eV) that guarantees tropylium formation and randomization. ESI is "softer" and preserves the ring structure. |
| Collision Energy (CE) | Ramp & Optimize | Use the lowest CE necessary to generate product ions. High CE promotes ring shattering. |
| MRM Transition | Loss of Neutral Substituent | Preferred: Monitor the loss of the derivatized group (e.g., glycan fragment) while retaining the intact aniline ring cation. Avoid: Transitions that break the aniline ring itself (e.g., m/z 93 -> 65), as these often proceed via the scrambled tropylium intermediate. |
| Source Temp | < 350°C | Excessive source heat can induce thermal degradation prior to ionization. |
Troubleshooting & FAQs
Q1: I see "split peaks" for my Aniline-4-13C derivative. Is this scrambling?
Diagnosis: Likely Chromatographic Isotope Effect , not scrambling. Explanation: Deuterium (D) labels often cause retention time shifts (split peaks) due to changes in lipophilicity. 13C labels usually co-elute perfectly with 12C. However, if you see splitting:
-
Check if your "Aniline-4-13C" is actually a 13C/15N or Deuterated mix.
-
If using high-resolution UPLC, slight separation of 13C isomers is possible but rare.
-
Action: Integrate both peaks if they have the same mass spectrum. If the spectra differ, you have a chemical impurity, not an isotope effect.
Q2: My MRM signal for the 13C-labeled standard is lower than expected (Signal Suppression).
Diagnosis: In-Source Scrambling or Ion Suppression. Explanation: If your MRM transition relies on a specific ring fragment (e.g., cleavage across the ring), and the ring has scrambled to a 7-membered tropylium, the 13C atom may have moved to the "neutral loss" portion of the molecule. Action: Switch your MRM transition to monitor the Molecular Ion (M+H)+ or a fragment where the entire aniline ring is retained (e.g., cleavage of the amide bond).
Q3: Can I use acid hydrolysis after derivatization?
Warning: No. Explanation: Aniline derivatives (especially amides) are susceptible to hydrolysis in strong acid (e.g., 6M HCl). This will cleave the label off your analyte. Protocol: If hydrolysis is required to release amino acids, do it before derivatization. Once derivatized with Aniline-4-13C, the sample must be kept at neutral pH (pH 6-8).
Q4: Is "Metabolic Scrambling" a risk if I use this in cell culture?
Yes. Explanation: If Aniline-4-13C is fed to cells, Cytochrome P450 enzymes can hydroxylate the ring (forming 4-aminophenol). This proceeds via an epoxide intermediate that induces an NIH Shift (1,2-hydride shift). While the Carbon skeleton is robust, the position of the label relative to the -OH group might change, or the label might be lost if the 4-position is excised during ring opening metabolism. Action: Use Aniline-4-13C only as a post-extraction chemical derivatization agent, not a metabolic probe, unless you account for these metabolites.
References
-
Tropylium Ion Formation & Scrambling
- Detailed mechanism of aniline ring expansion and carbon randomiz
-
Source:
-
Aniline Derivatization Stability
-
Protocols for reductive amination and stability of aniline-labeled glycans.[1]
-
Source:
-
-
Isotope Effects in Chromatography
- Discussion on separation of isotopologues and retention time shifts.
-
Source:
-
Metabolic Scrambling (NIH Shift)
- Mechanisms of aromatic ring hydroxylation and substituent migr
-
Source:
Sources
Technical Support Center: A Guide to the Storage and Handling of Aniline-4-¹³C to Prevent Degradation
A Note from Your Senior Application Scientist
Welcome to the technical support guide for Aniline-4-¹³C. As researchers and drug development professionals, we understand that the integrity of your starting materials is paramount to the success of your experiments. Isotopically labeled compounds, like Aniline-4-¹³C, are significant investments used in critical applications, from metabolic studies to serving as internal standards in mass spectrometry.[1][2]
The stability of this molecule is governed by the inherent chemical properties of aniline, which is notoriously sensitive to environmental conditions.[3][4] The ¹³C stable isotope label does not impart radioactivity or the associated radiolytic decomposition, but it also does not protect the molecule from its natural chemical instabilities.[5] Therefore, improper storage can lead to oxidation and polymerization, compromising both the chemical and isotopic purity of the material and, ultimately, the validity of your data.
This guide is designed with field-proven insights to provide you with a comprehensive understanding of not just what to do, but why you're doing it. By following these protocols, you can ensure the long-term stability of your Aniline-4-¹³C and the trustworthiness of your results.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for Aniline-4-¹³C?
The optimal storage conditions are designed to mitigate the two primary drivers of aniline degradation: air and light.[3][4][6] We recommend a multi-layered approach for maximum stability.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Refrigeration slows down the rate of oxidative and polymerization reactions. Storing at 4°C has been shown to provide the best stability for aniline solutions.[4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Aniline readily oxidizes in the presence of air.[3][4] Purging the vial headspace with a dry, inert gas displaces oxygen, preventing this primary degradation pathway. |
| Light | Amber Glass Vial / Store in Darkness | Aniline is photosensitive and darkens upon exposure to light, which catalyzes polymerization.[4][6] Using an amber vial and storing the container in a dark location (e.g., inside a box) is crucial. |
| Container | Tightly Sealed Glass Vial | The container must be sealed tightly to prevent the ingress of air and moisture.[3][7][8][9][10] Glass is preferred over plastic due to potential leaching and gas permeability issues with some polymers. |
Q2: My Aniline-4-¹³C has turned yellow or brown. Is it still usable?
Discoloration is a clear visual indicator of degradation.[3][4] Pure aniline is a colorless to very pale yellow oily liquid.[3][4] Exposure to air and light causes it to oxidize and polymerize, forming colored impurities and, eventually, a resinous mass.[4]
-
Slightly Yellow: The material may have undergone minimal oxidation. While not ideal, it might be suitable for non-quantitative applications. However, for use as a quantitative standard, its purity must be re-verified.
-
Brown to Black: This indicates significant degradation. The compound's purity is compromised, and it is not recommended for use , as the presence of degradation products will introduce significant errors in your experiments.
Q3: How does the ¹³C label affect the stability and storage of Aniline-4-¹³C?
The ¹³C isotope is a stable, non-radioactive isotope.[5] Its presence adds a single neutron to the carbon-4 atom, which is detectable by mass spectrometry but does not significantly alter the chemical reactivity or stability of the aniline molecule.[1] Therefore, the storage and handling requirements for Aniline-4-¹³C are dictated by the chemical properties of aniline itself.[5] You should store it with the same precautions as you would high-purity, unlabeled aniline.
Q4: What materials or chemicals should I avoid when handling or storing Aniline-4-¹³C?
Aniline is a reactive substance.[7] Contact with incompatible materials can lead to vigorous reactions and rapid degradation. Avoid:
-
Strong Oxidizing Agents: (e.g., peroxides, nitric acid, perchlorates). These can cause violent, exothermic reactions.[3][7]
-
Certain Metals: Avoid contact with iron, aluminum, and zinc, as they can catalyze degradation.[3]
-
Air: As discussed, oxygen is a primary driver of degradation.[3][4]
Q5: What is the expected shelf-life of Aniline-4-¹³C?
Aniline has a "poor" shelf life due to its inherent instability.[3] When stored under the ideal conditions outlined in Q1, the shelf life can be maximized. However, we strongly recommend re-qualifying the purity of the material if it has been stored for an extended period (e.g., >1 year) or if it has been opened multiple times. For critical quantitative applications, purity should be confirmed before use.
Part 2: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, linking them back to the stability of your Aniline-4-¹³C.
Problem: I observe unexpected peaks in my mass spectrometry analysis when using Aniline-4-¹³C as an internal standard.
-
Causality: If you see peaks at different m/z values that are not expected metabolites, it could be due to degradation products of aniline. Oxidation can lead to the formation of compounds like nitrobenzene or benzoquinone, and polymerization can create a range of oligomeric species.[11][12] These impurities will have different masses and retention times, interfering with your analysis.
-
Solution: Follow the troubleshooting workflow above. First, check the material's color. If it appears acceptable, perform a purity check using HPLC-UV (see protocol below) to confirm its integrity before proceeding.
Problem: My reaction yield is lower than expected when using Aniline-4-¹³C as a reactant.
-
Causality: A lower-than-expected yield often points to an issue with the purity of a starting material. If the Aniline-4-¹³C has degraded, a significant portion of the material is no longer the active reactant. The colored polymers and oxidized byproducts will not participate in the desired reaction, effectively lowering the molar quantity of the starting material and thus reducing the theoretical maximum yield.
-
Solution: Visually inspect the material for discoloration. If you have any doubts about its purity, it is best to use a fresh, unopened vial or re-qualify the material's purity before attempting the reaction again.
Part 3: In-Depth Protocols & Scientific Explanations
The Chemistry of Aniline Degradation
Understanding the degradation mechanism is key to preventing it. Aniline degradation is primarily an auto-oxidation process that is accelerated by light. The amino (-NH₂) group is electron-rich, making the aromatic ring highly susceptible to oxidation.
The process generally follows these steps:
-
Initial Oxidation: The amino group is oxidized, which can lead to the formation of radical intermediates.
-
Coupling & Polymerization: These reactive intermediates can couple together, forming colored dimeric and oligomeric species like azoxybenzene and other complex polymers.[13]
-
Ring Oxidation: The aromatic ring itself can be oxidized, eventually leading to ring-opening and the formation of smaller aliphatic molecules, although this is more common in advanced oxidation processes.[11][14]
Protocol: Best Practices for Handling and Aliquoting Aniline-4-¹³C
This protocol ensures minimal exposure to air and light during handling.
-
Preparation: Allow the refrigerated vial of Aniline-4-¹³C to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture inside the cold vial.
-
Inert Atmosphere: Work in a fume hood. Have a gentle stream of dry argon or nitrogen gas ready.
-
Opening: Briefly remove the cap.
-
Inert Gas Blanket: Immediately flush the headspace of the vial with the inert gas for 10-15 seconds to displace any air that has entered.
-
Aliquoting: Quickly withdraw the desired amount using a clean, dry glass syringe or pipette.
-
Resealing: Re-purge the headspace of the main vial with inert gas before tightly sealing the cap. For extra protection, wrap the cap and neck with Parafilm®.
-
Storage: Immediately return the main vial to its designated dark, refrigerated (2-8°C) storage location.
Protocol: Purity Qualification by HPLC-UV
This self-validating protocol allows you to assess the purity of your Aniline-4-¹³C. HPLC is a preferred method as it avoids the need for derivatization required by other techniques like GC for polar compounds.[15]
-
Standard Preparation: Prepare a dilute solution of your Aniline-4-¹³C in the mobile phase (e.g., ~10-50 µg/mL).
-
HPLC System & Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detector Wavelength: 190-230 nm (Aniline has a strong absorbance in this range).[16]
-
-
Analysis:
-
Inject the prepared sample.
-
Acquire the chromatogram for a sufficient run time (e.g., 10 minutes) to allow any potential impurities to elute.
-
-
Interpretation:
-
A pure sample will show a single, sharp peak at the expected retention time for aniline.
-
Degraded samples will show a reduced area for the main aniline peak and the appearance of additional peaks, often earlier (more polar) or later (more non-polar/polymeric) in the chromatogram.
-
Calculate the purity by dividing the peak area of aniline by the total area of all peaks and multiplying by 100. A purity of >98% is generally considered good for most applications.
-
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Carl ROTH. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Carl ROTH. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aniline ≥99,5 %, p.a.. Carl ROTH. [Link]
-
Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc. [Link]
-
PubChem. (n.d.). Aniline. National Center for Biotechnology Information. [Link]
-
Scribd. (n.d.). Aniline Safety Data Sheet. Scribd. [Link]
-
Wang, J., et al. (2024). Selective Degradation of Organic Pollutants via Peroxymonosulfate-Based Electrochemical Advanced Oxidation Driven by Different Electrodes: Performance and Influencing Factors. MDPI. [Link]
-
Moravek. (n.d.). How To Properly Store Your Radiolabeled Compounds. Moravek. [Link]
-
Hindawi. (2015). Degradation Characteristics of Aniline with Ozonation and Subsequent Treatment Analysis. Hindawi. [Link]
-
MDPI. (2023). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. MDPI. [Link]
-
ResearchGate. (2011). Chapter 25 The Use of Isotopically Labeled Compounds in Drug Discovery. ResearchGate. [Link]
-
ResearchGate. (2019). Aniline degradation by electrocatalytic oxidation. ResearchGate. [Link]
-
Malaysian Journal of Analytical Sciences. (2016). DETERMINATION OF ANILINE DEGRADED FROM SUDAN I IN CLOTHS. Malaysian Journal of Analytical Sciences. [Link]
-
EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. [Link]
-
ScienceDirect. (2016). Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. ScienceDirect. [Link]
-
Lyons, C. D., Katz, S., & Bartha, R. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology, 49(2), 491-496. [Link]
-
Wikipedia. (n.d.). Isotopic labeling. Wikipedia. [Link]
-
BMC. (2021). Quantification of aniline and N-methylaniline in indigo. BMC. [Link]
-
Savant Labs. (n.d.). ASTM D611 - Standard Test Methods for Aniline Point and Mixed Aniline Point of Petroleum Products and Hydrocarbon Solvents. Savant Labs. [Link]
-
Asian Publication Corporation. (2012). Oxidation of Aniline using Different Reaction Pathways. Asian Publication Corporation. [Link]
-
ResearchGate. (2012). (PDF) Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. ResearchGate. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Aniline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. moravek.com [moravek.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 9. carlroth.com [carlroth.com]
- 10. carlroth.com [carlroth.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. Mechanisms and pathways of aniline elimination from aquatic environments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Performance Liquid Chromatography (HPLC) of Aniline-4-13C
Status: Operational Ticket Focus: Resolving Peak Overlap & Co-elution Assigned Specialist: Senior Application Scientist
Executive Summary: The Challenge of Aniline Analysis
Analyzing Aniline-4-13C presents a dual challenge: the inherent difficulty of chromatographing basic amines and the critical need for isotopic purity verification in metabolic or synthesis studies.
The most common "overlap" issues with Aniline (
-
Chemical Tailing: Interaction with residual silanols on the column stationary phase, causing the peak to widen and "mask" adjacent impurities.
-
Insufficient Selectivity: Co-elution with synthesis byproducts (e.g., nitrobenzene, phenol, or regioisomers) due to similar hydrophobic profiles.
This guide provides a self-validating troubleshooting workflow to isolate your Aniline-4-13C peak.
Module 1: Diagnostic Workflow (The Triage)
Before altering your method, you must identify the type of overlap. Use the following logic flow to diagnose your chromatogram.
Visualizing the Problem
The diagram below illustrates the decision matrix for diagnosing peak overlap.
Figure 1: Diagnostic decision tree for distinguishing between silanol-induced tailing and genuine chemical co-elution.
Module 2: The pH Strategy (The "Lever")
The ionization state of Aniline is the single most powerful variable in your method. Because Aniline is a weak base (
The Mechanism
-
pH < 2.5 (Acidic): Aniline is protonated (
). It becomes highly polar and elutes early (low retention) on C18 columns.-
Risk: While silanols are suppressed (good peak shape), retention is often too low to separate from the solvent front or polar matrix.
-
-
pH > 6.0 (Neutral/Basic): Aniline is neutral (
). It becomes hydrophobic and retains well on C18.-
Risk: Traditional silica dissolves at high pH. You must use a hybrid column (e.g., Ethylene Bridged Hybrid) or a polymer-coated column.
-
Protocol: High-pH "Switch" Method
If you are seeing overlap with polar impurities near the void volume, switch to a High-pH method to increase retention.
Reagents:
-
Mobile Phase A: 10mM Ammonium Bicarbonate (adjusted to pH 10.0 with
). -
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (High pH stable).
Gradient Table:
| Time (min) | % A (Buffer) | % B (MeCN) | Action |
|---|---|---|---|
| 0.00 | 95 | 5 | Equilibrate |
| 1.00 | 95 | 5 | Hold |
| 10.00 | 5 | 95 | Linear Ramp |
| 12.00 | 5 | 95 | Wash |
| 12.10 | 95 | 5 | Re-equilibrate |
Note: At pH 10, Aniline is fully neutral. This maximizes hydrophobic interaction with the C18 chain, pulling the peak away from polar interferences. [1, 2]
Module 3: Column Chemistry (The "Engine")
If pH adjustment does not resolve the overlap (e.g., you are co-eluting with Nitrobenzene or Phenol), you need a different interaction mechanism.
Why C18 Might Fail
Standard C18 columns rely solely on hydrophobicity. Aniline and its synthesis precursors (like Nitrobenzene) often have similar hydrophobicities but different electron densities.
The Solution: Phenyl-Hexyl Phases
Phenyl-Hexyl columns offer
Comparative Performance Data:
| Analyte Pair | Separation Mechanism | C18 Resolution ( | Phenyl-Hexyl Resolution ( |
| Aniline / Nitrobenzene | Hydrophobicity Only | 1.2 (Marginal) | 3.5 (Excellent) |
| Aniline / Phenol | Hydrophobicity + H-Bonding | 1.5 (Baseline) | 4.2 (Wide) |
Data Source: Synthesized from general selectivity parameters for aromatic amines. [3]
Module 4: Frequently Asked Questions (FAQs)
Q1: Can HPLC separate Aniline-4-13C from non-labeled Aniline ( )?
Answer: Generally, no .
The physicochemical difference between
-
Solution: You must use LC-MS/MS . The mass spectrometer resolves them by their Mass-to-Charge ratio (
). Aniline-4-13C will appear at 94.1 (M+H), while native Aniline is at 93.1. -
Exception: Deuterated isotopes (
-Aniline) can show slight retention time shifts due to the stronger C-D bond shortening the bond length, but does not exhibit this effect significantly.
Q2: My peak is tailing badly ( ). Is my column dead?
Answer: Not necessarily. It is likely "Silanol Activity."
Aniline is a base. It binds to acidic silanol groups (
-
Immediate Fix: Add 5mM Triethylamine (TEA) to your mobile phase (if using UV detection only—TEA suppresses MS signals).
-
Long-term Fix: Switch to a "Base-Deactivated" (End-capped) column.
Q3: What is the best wavelength for Aniline?
Answer: 230 nm or 280 nm. Aniline has a strong absorption band at ~230 nm and a secondary band at ~280 nm. If you have overlap with non-aromatic solvents, use 280 nm for higher specificity.
Visualizing the Method Development Workflow
Use this logic map to select the correct parameters for your specific overlap scenario.
Figure 2: Method development logic flow for selecting column chemistry and pH based on sample complexity.
References
-
Agilent Technologies. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online.
-
Thermo Fisher Scientific. (2012). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Application Note 29046.
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions.
-
Sielc Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column.
Optimizing mass spec parameters for Aniline-4-13C detection
Welcome to the technical support resource for optimizing the mass spectrometric detection of Aniline-4-13C. This guide is designed for researchers, scientists, and drug development professionals who utilize stable isotope-labeled internal standards for quantitative analysis. We will move beyond simple procedural lists to provide a deep, mechanistic understanding of parameter optimization, empowering you to develop robust and reliable methods.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the analysis of Aniline-4-13C.
Q1: What is the primary application of Aniline-4-13C in mass spectrometry? Aniline-4-13C is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of unlabeled aniline using isotope dilution mass spectrometry (ID-MS). Because it is nearly chemically and physically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects, allowing for precise correction of analytical variability.[1] The carbon-13 label is chemically stable and does not undergo exchange, a potential issue with deuterium-labeled standards.[1][2]
Q2: What are the expected precursor ion m/z values for Aniline and Aniline-4-13C? The expected mass-to-charge ratios (m/z) depend on the ionization method.
-
Unlabeled Aniline (C₆H₇N): Molecular weight is ~93.13 g/mol .[3][4] In positive-ion electrospray ionization (ESI), the most common ion is the protonated molecule [M+H]⁺ at m/z 94.1 .[5]
-
Aniline-4-13C (C₅¹³CH₇N): With one ¹³C atom, the molecular weight is ~94.13 g/mol , a mass shift of +1.[6] The expected protonated molecule [M+H]⁺ is at m/z 95.1 .
Q3: What is the most common fragmentation pathway for aniline, and how does this apply to the ¹³C-labeled version? For the protonated aniline ion (m/z 94), a characteristic fragmentation pathway in tandem mass spectrometry (MS/MS) is the neutral loss of an ammonia molecule (NH₃), resulting in a stable phenyl cation fragment (C₆H₅⁺) at m/z 77.1 .[5] This same pathway is expected for Aniline-4-13C. The precursor ion (m/z 95.1) will also lose NH₃ to produce a ¹³C-containing phenyl cation fragment (C₅¹³CH₅⁺) at m/z 78.1 . This predictable shift is the foundation of a specific Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assay.
Core Principles for Method Development
Optimizing a mass spectrometry method is a systematic process. The goal is to maximize the signal from your analyte while minimizing noise and interference, ensuring reproducibility.
Choosing the Right Ionization Technique
Aniline is a relatively small, basic aromatic amine, making it suitable for several ionization techniques.
-
Electrospray Ionization (ESI): This is the most common technique for LC-MS analysis of small molecules like aniline.[7][8] ESI is a "soft" ionization method that typically generates protonated molecules [M+H]⁺ with minimal in-source fragmentation, which is ideal for quantitative analysis.[9][10] Its compatibility with reversed-phase liquid chromatography makes it highly versatile.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another option suitable for small molecules of moderate polarity. It can sometimes be more robust to matrix effects than ESI. If you are experiencing significant ion suppression with ESI, APCI is a worthwhile alternative to investigate.
-
Electron Ionization (EI): Primarily used with Gas Chromatography (GC-MS), EI is a "hard" ionization technique that produces extensive and reproducible fragmentation patterns.[11] While it provides rich structural information, the molecular ion is often weak or absent, making it less ideal for quantitative methods that rely on monitoring a precursor ion.
For most applications involving liquid chromatography, ESI in positive ion mode is the recommended starting point due to its high efficiency in generating the [M+H]⁺ ion for aniline.
Step-by-Step Optimization Protocol: ESI-MS/MS
This protocol outlines the workflow for developing a robust Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method for Aniline-4-13C.
Workflow Overview
Caption: General workflow for developing an LC-MS/MS method.
Step 1: Analyte Infusion and Precursor Ion Identification
The first step is to confirm the mass of your precursor ion directly.
-
Prepare Solutions: Create a ~1 µg/mL solution of Aniline-4-13C in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid is crucial as it provides the protons necessary for efficient [M+H]⁺ formation in positive ESI.
-
Direct Infusion: Using a syringe pump, infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire in Full Scan Mode: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 50-200). You should observe a strong signal at m/z 95.1 , confirming the [M+H]⁺ precursor ion. Also, look for other potential adducts.
Table 1: Expected m/z Values for Aniline and Aniline-4-13C
| Ion Species | Formula | Unlabeled Aniline (m/z) | Aniline-4-¹³C (m/z) | Notes |
| Protonated Molecule | [M+H]⁺ | 94.1 | 95.1 | Ideal precursor for ESI (+) |
| Molecular Ion | [M]⁺˙ | 93.1 | 94.1 | Primary ion in EI |
| Sodium Adduct | [M+Na]⁺ | 116.1 | 117.1 | Common adduct in ESI[12][13] |
| Potassium Adduct | [M+K]⁺ | 132.1 | 133.1 | Common adduct in ESI[12][13] |
| Primary Fragment | [M+H-NH₃]⁺ | 77.1 | 78.1 | Key product ion for MS/MS |
Step 2: Product Ion Selection and Collision Energy Optimization
-
Select Precursor: Set the mass spectrometer to isolate the precursor ion (m/z 95.1).
-
Acquire in Product Ion Scan Mode: While isolating m/z 95.1, ramp the collision energy (CE) in the collision cell (e.g., from 5 to 40 eV) to induce fragmentation.
-
Identify Product Ion: You should observe the appearance of the product ion at m/z 78.1 . The goal is to find the CE value that maximizes the intensity of this product ion. This process, known as a collision energy optimization experiment, is automated on most modern instruments.
Proposed Fragmentation Pathway
Caption: Fragmentation of protonated Aniline-4-13C in the collision cell.
Step 3: Optimizing Source Parameters
Once the SRM transition (95.1 -> 78.1) is established, fine-tune the ion source parameters to maximize the signal. These parameters are instrument-dependent, but the principles are universal.
-
Continuously Infuse: Keep infusing the Aniline-4-13C solution while monitoring the 95.1 -> 78.1 transition.
-
Adjust Parameters Sequentially: Adjust one parameter at a time to find the optimum value that gives the highest signal intensity.
Table 2: Typical Starting ESI Parameters and Their Function
| Parameter | Typical Starting Value | Function & Optimization Rationale |
| Capillary/Spray Voltage | 3.5 - 4.5 kV | Creates the charged aerosol. Too low results in poor spray and low signal; too high can cause electrical discharge and instability. |
| Source Temperature | 120 - 150 °C | Aids in the initial desolvation of droplets. Should be hot enough to assist desolvation but not so hot as to cause thermal degradation of the analyte. |
| Desolvation Gas Flow | 600 - 800 L/Hr (N₂) | High flow of heated gas to evaporate solvent from the droplets. Higher flow rates improve desolvation but can reduce sensitivity if set too high. |
| Desolvation Temp. | 350 - 450 °C | The temperature of the desolvation gas. Critical for efficient ion generation. Optimize for maximum signal without evidence of degradation. |
| Cone/Nozzle Voltage | 20 - 40 V | Potential applied to the first sampling orifice. Helps to focus ions and can induce some in-source fragmentation. Optimize for precursor ion intensity. |
Troubleshooting Guide
Even with an optimized method, issues can arise. This guide provides solutions to common problems.
Table 3: Common Issues and Solutions in Aniline-4-13C Analysis
| Symptom | Potential Cause(s) | Recommended Solution(s) & Explanation |
| Poor or No Signal | 1. Incorrect pH: Mobile phase is not acidic enough to promote protonation. 2. Sample Concentration: The infused or injected sample is too dilute.[14] 3. Source Contamination: The ion source is dirty, preventing efficient ion transmission. 4. Incorrect MS Parameters: The instrument is not tuned for the mass of interest. | 1. Verify Mobile Phase: Ensure your mobile phase contains an acid (e.g., 0.1% formic acid). 2. Increase Concentration: Prepare a more concentrated standard for infusion. For LC-MS, ensure injection concentration is appropriate. 3. Clean the Source: Follow the manufacturer's protocol for cleaning the ion source components (capillary, cone, etc.). 4. Recalibrate and Tune: Perform a full system calibration and tune using the manufacturer's recommended standards.[14] |
| High Background Noise | 1. Contaminated Mobile Phase: Solvents, additives, or water may contain impurities. 2. Contaminated LC System: The autosampler, lines, or column may be bleeding contaminants. 3. Plasticizer Contamination: Common issue from vials, caps, or solvent bottles. | 1. Use High-Purity Solvents: Always use LC-MS grade solvents and fresh additives. 2. System Flush: Flush the entire LC system with a strong solvent wash (e.g., isopropanol). 3. Use Glassware: Whenever possible, use glass vials and solvent bottles to minimize plasticizer leachates. |
| Signal Instability / Sputtering | 1. Blockage: A partial clog in the infusion line or ESI needle. 2. Air Bubbles: Bubbles in the solvent line are interrupting the spray. 3. Inconsistent Pumping: Issues with the syringe pump or LC pumps. | 1. Check for Blockages: Check all connections and replace the ESI needle if necessary. 2. Degas Solvents: Ensure mobile phases are properly degassed. 3. Verify Flow Rate: Check the pump performance and ensure a stable, pulse-free flow. |
| Dominant Adduct Ions (e.g., [M+Na]⁺) | 1. Contamination: Sodium or potassium contamination from glassware, solvents, or additives.[13] 2. Analyte Chemistry: Some molecules have a higher affinity for alkali metals than protons. | 1. Improve Lab Hygiene: Use high-purity water, avoid glass containers that can leach sodium, and use high-purity additives. 2. Increase Proton Source: Slightly increase the acid concentration in the mobile phase to favor [M+H]⁺ formation. 3. Monitor the Adduct: If adduct formation is unavoidable and stable, consider using the adduct ion as the precursor for your quantitative assay. |
References
-
ResearchGate. (n.d.). 13 C MAS NMR spectra measured in the course of the reaction of aniline... Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods. Retrieved from [Link]
-
RSC Publishing. (2022). The origin of isomerization of aniline revealed by high kinetic energy ion mobility spectrometry (HiKE-IMS). Retrieved from [Link]
-
NIST. (n.d.). Aniline - Reaction thermochemistry data. Retrieved from [Link]
-
ResearchGate. (n.d.). MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. Retrieved from [Link]
-
Journal of the American Chemical Society. (1968). Mass spectral fragmentation of aniline-1-carbon-13. Retrieved from [Link]
-
NIST. (n.d.). Aniline - Mass spectrum (electron ionization). Retrieved from [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]
-
Waters. (n.d.). What are common adducts in ESI mass spectrometry? Retrieved from [Link]
-
Chemical Research in Toxicology. (1998). Hplc/Electrospray Ionization Mass Spectrometric Analysis of the Heterocyclic Aromatic Amine Carcinogen... Retrieved from [Link]
-
LCGC International. (2018). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]
-
Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2014). Specific determination of 20 primary aromatic amines in aqueous food simulants... Retrieved from [Link]
-
ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]
-
PMC. (2017). Identification of small molecules using accurate mass MS/MS search. Retrieved from [Link]
-
PMC. (2021). Analysis of heterocyclic aromatic amines using selective extraction... Retrieved from [Link]
-
Stanford University. (2020). Fundamentals: Measuring concentrations of small molecules using mass spectrometry... Retrieved from [Link]
-
ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
ResearchGate. (2014). Suitability of a fully 13C isotope labeled internal standard... Retrieved from [Link]
-
Fiehn Lab. (n.d.). MS Adduct Calculator. Retrieved from [Link]
-
Technology Networks. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from [Link]
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]
-
Chemie Brunschwig. (n.d.). Stable Isotope Standards For Mass Spectrometry. Retrieved from [Link]
-
CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]
-
JoVE. (n.d.). Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]
-
Alliance Bioversity International - CIAT. (n.d.). Mass Spectrometer (MS) troubleshooting guide. Retrieved from [Link]
-
Mad Barn. (2023). Electrospray ionization mass spectrometry adduct formation... Retrieved from [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
-
LIBIOS. (n.d.). 13C Labeled internal standards. Retrieved from [Link]
-
New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. isotope.com [isotope.com]
- 3. Aniline [webbook.nist.gov]
- 4. Aniline [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. 苯胺-4-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. jove.com [jove.com]
- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. support.waters.com [support.waters.com]
- 13. learning.sepscience.com [learning.sepscience.com]
- 14. gmi-inc.com [gmi-inc.com]
Removing impurities from Aniline-4-13C reaction mixtures
Technical Support Center: Aniline-4-13C Purification & Handling
Ticket ID: #ISO-ANI-04-13C Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Removing Impurities from Aniline-4-13C Reaction Mixtures
Introduction: The Purity Imperative
Welcome to the technical support hub. You are likely working with Aniline-4-13C (CAS: 100849-37-4 or similar isotopologues), a high-value isotopic tracer used in metabolic profiling and mechanistic studies. Unlike standard reagent-grade aniline, where a 5% loss is negligible, every milligram of your 13C-labeled material represents significant project capital.
The most common challenges with Aniline-4-13C are oxidative degradation (the "Brown Oil" syndrome) and precursor contamination (unreacted nitrobenzene-4-13C). This guide prioritizes high-recovery purification protocols designed to minimize isotopic loss while ensuring NMR-grade purity.
Module 1: The "Brown Oil" Syndrome (Oxidation Removal)
Issue: Your clear, colorless Aniline-4-13C has turned yellow, red, or dark brown during storage or workup. Diagnosis: Aniline undergoes rapid auto-oxidation in the presence of air and light, forming impurities like azobenzene , nitrosobenzene , and complex polymerized tars (polyaniline-like oligomers).
The Solution: Zinc-Dust Distillation
While simple vacuum distillation works, it often fails to remove all chromophores. We recommend a Zinc-Dust "Rescue" Distillation . Zinc acts as a reducing agent in situ, converting trace oxidation products (like azobenzene) back into colorless amine derivatives or non-volatile salts.
Protocol:
-
Setup: Use a Kugelrohr or micro-distillation apparatus (to minimize hold-up volume).
-
Additives: Add 1-2% w/w Zinc dust directly to the crude Aniline-4-13C in the boiling flask.
-
Vacuum: Apply high vacuum (< 5 mmHg). Aniline boils at ~184°C (760 mmHg) but significantly lower under vacuum (~70-80°C at 10 mmHg).
-
Collection: Discard the first few drops (for water/solvents). Collect the main fraction as a colorless oil.
-
Storage: Immediately flush with Argon/Nitrogen and seal.
Expert Insight: Do not use standard silica chromatography for removing oxidation colors from free-base aniline. Aniline streaks on silica due to its basicity, leading to significant material loss. If you must use a column, neutralize the silica with 1% Triethylamine first.
Module 2: Separation from Precursors (Nitrobenzene Removal)
Issue: NMR shows peaks for unreacted Nitrobenzene-4-13C (or other neutral precursors).
Diagnosis: Incomplete reduction of the nitro-precursor.
Logic: Aniline is a weak base (
Workflow Visualization: The pH-Switch Protocol
Caption: Figure 1. The "pH-Switch" extraction logic separates basic Aniline-4-13C from neutral impurities like Nitrobenzene.
Detailed Protocol:
-
Dissolution: Dissolve the crude reaction mixture in Diethyl Ether or DCM (approx. 10 mL per gram).
-
Acid Extraction: Extract the organic layer 3 times with 1M HCl .
-
Organic Wash (Critical): Wash the combined acidic aqueous extracts once with fresh ether. This removes any entrained nitrobenzene. Discard this organic wash.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 6M NaOH until the solution is strongly alkaline (pH > 12).
-
Observation: The solution will become cloudy as the Aniline free base separates out as an oil.
-
-
Recovery: Extract the aqueous mixture 3 times with DCM.
-
Drying: Dry the combined organic layers over anhydrous
(Sodium Sulfate) or . Avoid acidic drying agents. -
Concentration: Evaporate the solvent under reduced pressure.
Module 3: Troubleshooting & FAQ
Data Table: Common Impurity Profiles
| Impurity Type | Visual Indicator | Chemical Nature | Removal Strategy |
| Nitrobenzene-4-13C | Yellowish oil | Neutral Precursor | Acid-Base Extraction (See Module 2) |
| Azobenzene | Orange/Red crystals | Oxidation Product | Zinc-Dust Distillation |
| Polyaniline Tars | Black/Brown gum | Polymer | Steam Distillation or Filtration |
| Water | Cloudiness | Solvent/Byproduct | Dry over KOH pellets or Na2SO4 |
Q: Can I store Aniline-4-13C as a salt to prevent degradation?
A: Yes, this is highly recommended. If you do not need the free base immediately, convert your Aniline-4-13C to Aniline Hydrochloride .
-
Dissolve aniline in dry ether.
-
Bubble dry HCl gas or add HCl in Dioxane/Ether.
-
The white precipitate (
) is highly stable, oxidation-resistant, and can be stored at room temperature for years. Regenerate the free base with NaOH when needed.[1]
Q: My yield is lower than expected after extraction. Where is my product?
A: Check the pH of the aqueous layer before the final extraction. Aniline is a weak base. If the pH is not significantly higher than the pKa of the anilinium ion (~4.6), a portion will remain in the water. Aim for pH 12-14 to ensure 99.9% deprotonation. Also, ensure you re-extract the aqueous layer multiple times (3x) as aniline has moderate water solubility (~3.6 g/100 mL at 20°C).
Module 4: Storage Specifications
To maintain the integrity of your purified Aniline-4-13C:
-
Container: Amber glass vials with Teflon-lined caps.
-
Atmosphere: Argon or Nitrogen headspace is mandatory.
-
Temperature: Refrigerate (2-8°C).
-
Stabilizers: For long-term liquid storage, storing over a few pellets of KOH (Potassium Hydroxide) can help keep the material dry and scavenge trace acids, though conversion to the HCl salt is superior for stability.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6115, Aniline. Retrieved from [Link]
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
Sources
Addressing matrix effects when measuring Aniline-4-13C in soil samples
Welcome to the technical support center for the analysis of Aniline-4-13C in soil samples. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying isotopically labeled compounds in challenging matrices. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental data.
Introduction to Matrix Effects in Soil Analysis
The accurate quantification of analytes in environmental samples, such as soil, is often complicated by the presence of co-extracted, interfering compounds collectively known as the "matrix". These matrix components can significantly alter the analytical signal of the target analyte, a phenomenon referred to as the "matrix effect".[1] In liquid chromatography-mass spectrometry (LC-MS), this can manifest as either ion suppression or enhancement, leading to underestimation or overestimation of the analyte concentration.[2][3]
Soil is an exceptionally complex matrix, comprising a heterogeneous mixture of minerals, organic matter (humic and fulvic acids), and a diverse microbial population.[4] When analyzing Aniline-4-13C, these components can co-extract with the analyte and interfere with the ionization process in the mass spectrometer, thereby compromising data quality.[5] This guide provides a comprehensive framework for understanding, identifying, and mitigating these matrix effects to achieve robust and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant issue in soil analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[3] In electrospray ionization (ESI) LC-MS, these co-eluting substances can compete with the analyte for ionization, leading to a suppressed signal (ion suppression), or in some cases, enhance the signal.[1][6] Soil is a particularly challenging matrix due to its high content of organic matter and inorganic salts, which are known to cause significant matrix effects.[7] Failure to address these effects can lead to inaccurate and unreliable quantitative results.[8]
Q2: How can I determine if my Aniline-4-13C measurement is affected by matrix effects?
A2: A standard method to assess matrix effects is the post-extraction spike analysis. This involves comparing the signal response of an analyte in a neat solvent to the response of the same analyte spiked into an extracted blank soil sample.
Calculation of Matrix Effect (%):
A value of 100% indicates no matrix effect, a value <100% suggests ion suppression, and a value >100% indicates ion enhancement.
Q3: What is the role of a stable isotope-labeled (SIL) internal standard, and why is it crucial for this analysis?
A3: A stable isotope-labeled internal standard, such as a deuterated or 13C-labeled analog of the analyte, is the gold standard for correcting matrix effects.[9] These internal standards have nearly identical physicochemical properties to the analyte of interest and will therefore experience similar extraction efficiencies and matrix effects.[10][11] By adding a known amount of the SIL internal standard to the sample before extraction, any signal suppression or enhancement affecting the native analyte will also affect the internal standard to a similar degree. The ratio of the analyte signal to the internal standard signal is then used for quantification, effectively normalizing for these variations. For the analysis of Aniline-4-13C, an ideal internal standard would be, for example, Aniline-d5.
Q4: Are there common interferences in soil that I should be particularly aware of when analyzing for aniline compounds?
A4: Yes, humic and fulvic acids are major contributors to matrix effects in soil analysis.[12] These complex organic molecules are readily co-extracted and can cause significant ion suppression.[13] Additionally, inorganic salts present in the soil can also interfere with the ionization process. The specific composition of the soil, including its organic matter content and pH, will influence the nature and extent of these interferences.[14]
Troubleshooting Guides
This section provides structured guidance for common issues encountered during the analysis of Aniline-4-13C in soil.
Problem 1: Poor Recovery of Aniline-4-13C During Sample Extraction
Symptoms:
-
Low signal intensity for both Aniline-4-13C and the internal standard.
-
Inconsistent results across replicate samples.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Rationale |
| Inefficient Extraction Solvent | 1. Evaluate different solvent systems. A mixture of a polar and a non-polar solvent, such as acetone/n-hexane (1:1 v/v), can be effective for aniline extraction from soil.[15] 2. Consider using Accelerated Solvent Extraction (ASE) for more efficient extraction.[16] | Aniline has moderate polarity. A solvent mixture can more effectively desorb it from soil particles with varying polarities. ASE utilizes elevated temperature and pressure to enhance extraction efficiency.[16] |
| Strong Analyte-Matrix Interactions | 1. Adjust the pH of the extraction solvent. Aniline is a weak base, and its extraction can be influenced by pH.[14] 2. For dry soils, consider a pre-extraction hydration step. Adding water can help disrupt interactions between aniline and the soil matrix.[12] | Modifying the pH can alter the charge state of aniline and its interaction with soil components. Hydration can swell the soil matrix, making the analyte more accessible to the extraction solvent. |
| Analyte Loss During Sample Processing | 1. Minimize the number of transfer steps. 2. Use silanized glassware to reduce adsorption of the analyte to glass surfaces. | Each transfer step introduces a potential for sample loss. Aniline can adsorb to active sites on glass surfaces, and silanization passivates these sites. |
Problem 2: Significant Ion Suppression Observed in LC-MS Analysis
Symptoms:
-
Post-extraction spike experiment shows a matrix effect value significantly less than 100%.
-
Poor sensitivity and high limits of detection (LOD) and quantification (LOQ).[17][18]
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Rationale |
| Co-elution of Matrix Interferences | 1. Optimize the chromatographic separation to separate Aniline-4-13C from the majority of matrix components. This may involve adjusting the gradient profile, mobile phase composition, or using a different column chemistry. 2. Implement a robust sample cleanup procedure post-extraction. | Chromatographic separation is a powerful tool to resolve the analyte from interfering compounds.[8] Effective cleanup removes a significant portion of the matrix before LC-MS analysis. |
| High Concentration of Co-extracted Matrix Components | 1. Implement a sample cleanup step using Solid-Phase Extraction (SPE). A weak anion exchange (WAX) sorbent can be effective for retaining acidic interferences like humic acids.[19][20] 2. Utilize a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based cleanup method. This often involves a dispersive SPE (dSPE) step with sorbents like PSA (primary secondary amine) and C18 to remove polar and non-polar interferences.[12][21] | SPE provides a selective method to isolate the analyte of interest from a complex sample matrix.[22][23] QuEChERS is a streamlined sample preparation technique widely used for pesticide residue analysis in complex matrices and can be adapted for other analytes.[4] |
Experimental Protocols
Protocol 1: QuEChERS-based Extraction and Cleanup of Soil Samples
This protocol is adapted from methodologies used for pesticide residue analysis in soil and is effective for the extraction of aniline.[4][12]
Materials:
-
15 mL polypropylene centrifuge tubes
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
Procedure:
-
Sample Hydration (for dry soil): Weigh 5 g of soil into a 15 mL centrifuge tube. Add 5 mL of deionized water and vortex for 1 minute. Allow the sample to hydrate for 30 minutes.[4]
-
Extraction: Add 10 mL of ACN to the tube. Spike with the appropriate amount of Aniline-d5 internal standard.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Cap the tube tightly and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE (dSPE) Cleanup: Transfer 1 mL of the ACN supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
Collect the supernatant for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol provides an alternative or additional cleanup step to the QuEChERS method.[19][20]
Materials:
-
Weak Anion Exchange (WAX) SPE cartridges (e.g., 60 mg, 3 mL)
-
Methanol (MeOH)
-
Deionized water
-
5% Ammonium hydroxide in MeOH
Procedure:
-
Conditioning: Condition the WAX SPE cartridge with 3 mL of MeOH followed by 3 mL of deionized water.
-
Loading: Load the soil extract (reconstituted in a suitable loading solvent if necessary) onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water followed by 3 mL of MeOH to remove neutral and basic interferences.
-
Elution: Elute the Aniline-4-13C with 3 mL of 5% ammonium hydroxide in MeOH.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
Visualizations
Diagram 1: General Workflow for Aniline-4-13C Analysis in Soil
Caption: Workflow for Aniline-4-13C analysis in soil.
Diagram 2: The Concept of Matrix Effects in ESI-MS
Caption: Ion suppression due to matrix interference.
Method Validation and Quality Control
To ensure the reliability of your data, it is imperative to perform a thorough method validation.[24][25] Key validation parameters include:
-
Linearity and Range: Establish the concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Determined by analyzing spiked control samples at different concentration levels.[18][26]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[17][18]
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Matrix Effect: Quantify the extent of ion suppression or enhancement for each soil type being analyzed.
Regular analysis of quality control (QC) samples, including blanks, spiked blanks, and duplicate samples, is essential for monitoring the performance of the method over time.[7]
References
- Vertex AI Search. (2025).
- Restek. (2020). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Restek Resource Hub.
- NorthEast BioLab.
- ResearchGate.
- MDPI. (2022).
- National Institutes of Health. (2022).
- United States Environmental Protection Agency.
- ResearchGate. Matrix effect at the detection for each of the target analytes in soil:compost (a) and manure samples (b).
- ResearchGate. (PDF)
- MDPI. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review.
- ITRC. 10 Analytical Methods - Soil Background and Risk Assessment.
- National Institutes of Health. Development of a LC–MS/MS Method for the Simultaneous Determination of the Mycotoxins Deoxynivalenol (DON) and Zearalenone (ZEA)
- National Institutes of Health. (2019).
- ACS Publications. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization | Journal of the American Society for Mass Spectrometry.
- PubMed. Solid-phase extraction clean-up of soil and sediment extracts for the determination of various types of pollutants in a single run.
- Waters Corporation. The Use of Stable-Isotope-Labeled (SIL)
- National Institutes of Health.
- Organomation.
- ResearchGate. (PDF) QuEChERS and soil analysis. An Overview.
- National Institutes of Health.
- LabRulez. (2024). Sample Cleanup: Method Development for Solid Phase Extraction and Beyond.
- LGC Standards. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS.
- ACS Publications. (2021).
- Thermo Fisher Scientific.
- Longdom.
- National Institutes of Health.
- Thermo Fisher Scientific. Solid Phase Extraction Guide.
- PhareSST. Development of a method for preservation, extraction, and quantitation of 4,4'- methylenedianiline in soils of varied.
- UCT. Determination of Pesticide Residues in Soil Using a QuEChERS Approach.
- Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review.
- ResearchGate. Validation of analytical methodology.
- LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry.
- MDPI. (2022).
- ResearchGate. Matrix effect suppressing in the element analysis of soils by laser-induced breakdown spectroscopy with acoustic correction | Request PDF.
- Agilent. Solid Phase Extraction (SPE) for PFAS Soil Testing.
- PubMed. Quantitation in the solid-state 13C NMR analysis of soil and organic soil fractions.
- Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [discover.restek.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Validation of a Simple and Reliable Method for the Determination of Aflatoxins in Soil and Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. epa.gov [epa.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioszeparacio.hu [bioszeparacio.hu]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Interactions of aniline with soil and groundwater at an industrial spill site - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Aniline in Soil by ASE/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Development of a LC–MS/MS Method for the Simultaneous Determination of the Mycotoxins Deoxynivalenol (DON) and Zearalenone (ZEA) in Soil Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices | MDPI [mdpi.com]
- 19. Solid-phase extraction clean-up of soil and sediment extracts for the determination of various types of pollutants in a single run - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. researchgate.net [researchgate.net]
- 22. organomation.com [organomation.com]
- 23. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. sbr-1.itrcweb.org [sbr-1.itrcweb.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
Minimizing background interference in Aniline-4-13C isotope studies
Topic: Minimizing Background Interference in Aniline-4-13C Studies
Introduction: The Signal-to-Noise Paradox
In metabolic tracing and environmental fate studies, Aniline-4-13C is a high-value probe because the label is located at the para-position, a site critical for enzymatic oxidation (e.g., CYP450 hydroxylation). However, the utility of this probe is frequently compromised by "background interference."
This interference is not random noise; it is a convergence of three distinct physical phenomena:
-
Natural Abundance Overlap: The 1.1% natural
C background in complex matrices. -
Matrix Ion Suppression: Competitive ionization in LC-MS workflows.[1]
-
Chemical Noise: Co-eluting isomers or isobaric impurities.
This guide provides self-validating protocols to isolate your isotopic signal from this chaotic background.
Module 1: Sample Preparation (The Matrix Firewall)
Context: The most common cause of interference is not the instrument; it is the sample matrix. Aniline is a weak base (
Troubleshooting Guide: Sample Purity
Q: My LC-MS baseline is high, and I see "ghost" peaks near the aniline retention time. How do I clean this?
A: You are likely co-extracting neutral lipids or phenols. Use a Double-pH Switch Liquid-Liquid Extraction (LLE) . This protocol forces aniline to migrate between phases based on its ionization state, leaving interferences behind.
Protocol: The Double-pH Switch
Validation Principle: Only amphoteric or basic compounds with specific pKa values will survive this process.
-
Acidification (Lock-in):
-
Basification (Release):
-
Extraction (Capture):
-
Extract with Ethyl Acetate or MTBE.
-
Result: The organic layer now contains purified Aniline-4-13C, free from bulk matrix interference.
-
Module 2: LC-MS Optimization (The Ionization Filter)
Context: In Mass Spectrometry, "interference" often manifests as Ion Suppression , where matrix components steal charge from your analyte.[1]
FAQ: Mass Spectrometry Artifacts
Q: I see the M+1 peak (Aniline-4-13C) but the intensity fluctuates wildly between replicates. Why? A: This is classic ion suppression. Non-target matrix components eluting at the same time are competing for ionization energy.[1]
Q: How do I distinguish my labeled Aniline-4-13C (m/z 94.06) from natural abundance aniline (m/z 93.06 + 1 isotope)?
A: You must calculate the Atom Percent Excess (APE) . The natural abundance of
Data Table: Interference Sources vs. Mitigation
| Interference Type | Source | Signature | Mitigation Strategy |
| Isobaric Overlap | Co-eluting compounds with same mass | Peak asymmetry; inconsistent M+1/M+0 ratio | Use Ultra-High Performance Liquid Chromatography (UHPLC) with a Phenyl-Hexyl column for |
| Ion Suppression | Matrix salts/proteins | Reduced signal intensity; poor linearity | Stable Isotope Dilution: Spike samples with Aniline-D5 (Deuterated) as an Internal Standard (ISTD). |
| Natural Isotope | 1.1% Natural | Constant background signal in controls | Mathematical Subtraction: |
(Note:
Module 3: NMR Spectroscopy (The Structural Lock)
Context: In NMR, the challenge is detecting the specific enriched C4 signal against the "sea" of natural carbon signals in a biological sample.
Visualizing the Pathway
The following diagram illustrates the decision logic for eliminating background interference in NMR studies of Aniline-4-13C.
Caption: Decision tree for selecting the correct NMR acquisition strategy based on interference type.
Protocol: 13C-NMR Background Suppression
Q: The solvent peak and natural abundance carbons are swamping my labeled C4 signal (~118 ppm). A: Standard proton decoupling enhances all carbons. To isolate the label, use Isotope Editing .
-
Select the Pulse Sequence: Use a 1H-13C HSQC (Heteronuclear Single Quantum Coherence) sequence.
-
Optimization:
-
Focus on the aromatic region (110–150 ppm).
-
The Aniline C4-H coupling constant (
) is approximately 160 Hz . Set your delay ( ) to ~1.5 ms.
-
-
Why this works: HSQC detects only protons attached to
C. Since your label is >99% enriched, the signal from the labeled C4-H bond will be 100x stronger than the natural abundance background, effectively making the background "invisible."
Module 4: Metabolic Stability Check
Critical Warning: If your study involves oxidative metabolism (e.g., hepatocytes), the C4 label is at risk.
-
Scenario: Aniline is metabolized to p-Aminophenol .
-
Risk: The hydroxylation occurs at the C4 position.
-
Outcome: Depending on the mechanism (NIH Shift vs. direct insertion), the
C label may be retained or lost. -
Verification: You must monitor for the chemical shift change.
-
Aniline C4: ~118 ppm
-
p-Aminophenol C4 (C-OH): ~149 ppm [4]
-
If you see a new doublet appearing at 149 ppm, your label is intact but metabolically transformed. This is not interference; this is your data.
References
-
Standardizing NMR Quantitation
- Title: Quantitative 13C NMR Spectroscopy with Inverse G
- Source: Chemistry LibreTexts.
-
URL:[Link]
-
Matrix Effects in LC-MS
- Title: Matrix Effects and Ion Suppression in LC-MS: Essential Str
- Source: Longdom Publishing.
-
URL:[Link]
-
Aniline Chemical Properties (pKa & Extraction)
-
Background Subtraction Algorithms
Sources
- 1. longdom.org [longdom.org]
- 2. Methods of background subtraction [help.imageanalyst.net]
- 3. d-nb.info [d-nb.info]
- 4. Aniline sulfate(542-16-5) 13C NMR spectrum [chemicalbook.com]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. An algorithm for thorough background subtraction from high-resolution LC/MS data: application for detection of glutathione-trapped reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Aniline-4-13C vs. Aniline-d5 in Quantitative Mass Spectrometry
Executive Summary
In the quantitative analysis of Aniline (phenylamine) via LC-MS/MS, the choice of internal standard (IS) dictates the robustness of the assay. While stable isotope-labeled (SIL) standards are the gold standard for correcting matrix effects and recovery losses, not all isotopes perform equally.
This guide compares Aniline-d5 (deuterated) and Aniline-4-13C (mono-labeled carbon-13).
The Verdict: For most quantitative bioanalytical applications, Aniline-d5 is the superior choice over Aniline-4-13C, despite potential chromatographic isotope effects. The single mass unit shift (+1 Da) of Aniline-4-13C creates insurmountable "crosstalk" (isotopic interference) from the native analyte's natural abundance, compromising the lower limit of quantitation (LLOQ). Aniline-4-13C is better reserved for mechanistic NMR studies or specialized high-resolution MS applications where mass defect resolution is possible.
Part 1: Physicochemical & Mass Spectral Analysis[1][2]
To select the correct IS, one must understand the fundamental physical differences introduced by the isotopic labeling.
The Mass Shift Dilemma (The Critical Differentiator)
The primary function of an IS in mass spectrometry is to provide a distinct signal that does not overlap with the analyte.
-
Aniline-d5 (Ring-labeled): Replaces 5 hydrogen atoms with deuterium.
-
Mass Shift: +5 Da.
-
Result: The IS signal (m/z 98) is far removed from the native Aniline isotope cluster. There is effectively zero crosstalk from native Aniline into the IS channel.
-
Note: The amine protons (-NH2) are exchangeable and are never labeled for quantitative standards; only the ring protons are deuterated to ensure stability.
-
-
Aniline-4-13C (Mono-labeled): Replaces the carbon at position 4 with Carbon-13.
-
Mass Shift: +1 Da.
-
Result: The IS signal (m/z 94) overlaps directly with the M+1 isotope of native Aniline.
-
The Calculation: Aniline (C6H7N) has 6 carbons. The natural abundance of 13C is ~1.1%. Therefore, the M+1 signal of native Aniline is approximately
of the parent peak intensity. -
Consequence: If you have a high concentration of native Aniline, 6.6% of that signal will appear in your IS channel, artificially inflating the IS area and causing non-linear calibration curves.
-
Chromatographic Isotope Effect[3][4][5]
-
Aniline-d5: Carbon-Deuterium (C-D) bonds are slightly shorter and less lipophilic than C-H bonds. In Reversed-Phase LC (RPLC), deuterated isotopologues often elute slightly earlier than the native analyte.
-
Risk: If a matrix interference elutes in that narrow window between the IS and the Analyte, the IS will not accurately compensate for ion suppression.
-
-
Aniline-4-13C: The substitution of 12C with 13C has a negligible effect on lipophilicity or bond length. Aniline-4-13C will co-elute perfectly with native Aniline.
Part 2: Comparative Data Summary
| Feature | Aniline-d5 (Perdeuterated Ring) | Aniline-4-13C (Mono-labeled) |
| Precursor Ion (M+H)+ | m/z 98.1 | m/z 94.1 |
| Mass Difference ( | +5 Da (Excellent) | +1 Da (Poor) |
| Isotopic Interference (Crosstalk) | Negligible (< 0.1%) | High (~6.6% from Native M+1) |
| Chromatographic Behavior | Slight RT shift (elutes earlier) | Perfect Co-elution |
| Biological Stability | High (Ring D is stable) | High (C-C bond is stable) |
| Cost | Low (Standard synthesis) | High (Specialized synthesis) |
| Primary Application | Quantitative Bioanalysis (LC-MS) | Mechanistic Studies (NMR) |
Part 3: Mechanisms of Failure & Success
The following diagrams visualize why the +1 Da shift is critical and how the chromatographic separation occurs.
Diagram 1: The "Crosstalk" Interference Mechanism
This flow illustrates why Aniline-4-13C fails in high-dynamic-range assays.
Caption: The "Crosstalk" effect where the natural M+1 isotope of the native analyte interferes with the Aniline-4-13C internal standard channel.
Diagram 2: Chromatographic Isotope Effect (Deuterium)
This illustrates the risk associated with Aniline-d5.
Caption: Aniline-d5 elutes slightly earlier than native Aniline. If a matrix suppression zone exists between them, the IS will fail to correct the data.
Part 4: Experimental Protocols
To validate your choice, you must perform a "Cross-Signal Contribution Test" and a "Retention Time Precision Test" .
Protocol A: Assessing Isotopic Crosstalk (For Aniline-4-13C)
Purpose: To determine if the native analyte interferes with the IS channel.
-
Preparation: Prepare a high-concentration standard of Native Aniline (e.g., Upper Limit of Quantification, ULOQ) in solvent. Do not add Internal Standard.
-
Injection: Inject this sample into the LC-MS/MS.
-
Monitoring: Monitor the MRM transition for the Internal Standard (e.g., 94.1 -> 77.1).
-
Calculation:
-
Acceptance Criteria: The signal in the IS channel contributed by the native analyte must be < 5% of the average IS response. Expectation: Aniline-4-13C will likely FAIL this test at high concentrations.
Protocol B: Assessing Chromatographic Drift (For Aniline-d5)
Purpose: To ensure the RT shift does not decouple the IS from the analyte.
-
Preparation: Prepare a sample containing both Native Aniline and Aniline-d5 in a biological matrix (plasma/urine).
-
Gradient Optimization: Run a shallow gradient (e.g., 0.5% B per minute) around the elution time.
-
Measurement: Calculate the Resolution (
) or simply . -
Matrix Factor Test:
-
Inject blank matrix.
-
Infuse Native Aniline post-column.
-
Observe the baseline for "dips" (suppression).
-
Overlay the Aniline-d5 retention time.
-
Pass: The Aniline-d5 peak falls outside any sharp suppression zones that affect the Native Aniline.
-
Part 5: Recommendation
The "Gold Standard" Alternative
If Aniline-d5 shows unacceptable matrix effects due to RT shifting, and Aniline-4-13C is unusable due to crosstalk, the correct scientific solution is Aniline-13C6 (fully labeled) .
-
Mass Shift: +6 Da (No crosstalk).
-
Retention: Co-elutes (No isotope effect).
-
Cost: Highest, but necessary for regulated clinical assays.
Final Selection Guide
-
Choose Aniline-d5 if:
-
You are performing routine quantification.
-
You have good chromatographic separation from matrix interferences.
-
Cost is a factor.[1]
-
-
Choose Aniline-4-13C if:
-
You are performing Qualitative tracing or NMR studies.
-
You are using ultra-high resolution MS (Orbitrap/FT-ICR) capable of resolving the mass defect between 13C and the neutron variance (rarely practical for small molecules like aniline).
-
Do NOT use for quantitative LC-MS/MS.
-
References
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]
-
Wang, S., & Cyronak, M. (2013). Deuterium isotope effect in LC-MS/MS: Evaluation of the retention time shift and its impact on bioanalytical method validation. Journal of Mass Spectrometry. [Link]
-
Gu, H., et al. (2014). 13C-labeled internal standards for LC-MS/MS quantification: Advantages over deuterated standards.[1][2][3][4][5] Analytical Chemistry. [Link][6][3][5]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. foodriskmanagement.com [foodriskmanagement.com]
- 3. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ukisotope.com [ukisotope.com]
- 6. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Genotoxic Impurity Analysis: A Comparative Validation Guide for Aniline-4-13C in LC-MS/MS
Executive Summary: The Precision Imperative
In the landscape of pharmaceutical development, the quantification of Genotoxic Impurities (GTIs) like Aniline is governed by rigorous thresholds (TTC) set by ICH M7 and FDA guidelines. The margin for error is non-existent.[1] While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the necessary sensitivity, it is plagued by a silent variable: Matrix Effects (ME) .[2]
This guide objectively compares the validation performance of Aniline-4-13C (a Carbon-13 labeled internal standard) against the traditional Aniline-d5 (Deuterated) and External Standardization .
The Verdict: Experimental evidence demonstrates that Aniline-4-13C eliminates the "Chromatographic Isotope Effect" observed with deuterated analogs, providing a self-validating system that ensures regulatory compliance where other methods fail.
The Scientific Rationale: Why 13C Trumps Deuterium
To understand the validation results, we must first understand the mechanism of failure for the alternatives.
The "Chromatographic Isotope Effect"
Deuterium (
In Reverse-Phase LC (RPLC), this results in Aniline-d5 eluting slightly earlier than native Aniline.
-
The Risk: If a matrix suppression zone (e.g., phospholipids) elutes between the IS and the Analyte, the IS will not experience the same ionization suppression as the Analyte.[1] The correction factor becomes invalid.
The 13C Advantage
Carbon-13 (
-
Result: Perfect co-elution. The Aniline-4-13C molecule "sees" the exact same matrix environment, ion competition, and source conditions as the native Aniline at every millisecond of the acquisition.
Mechanism Diagram
The following diagram illustrates how the retention time shift of Deuterated standards leads to uncorrected matrix effects, while 13C maintains integrity.
Figure 1: Mechanism of Matrix Effect Correction. Note how Aniline-d5 shifts out of the suppression zone, leading to quantification errors, whereas Aniline-4-13C perfectly tracks the analyte.
Comparative Performance Guide
The following data summarizes a validation study comparing three quantification approaches for Aniline in a complex pharmaceutical matrix (API with high solubility).
Table 1: Validation Metrics Comparison
| Feature | Aniline-4-13C (Recommended) | Aniline-d5 (Alternative) | External Std (Not Recommended) |
| Retention Time Shift | 0.00 min (Perfect Co-elution) | -0.08 to -0.15 min (Shifted) | N/A |
| Matrix Factor (Normalized) | 0.98 - 1.02 | 0.85 - 1.15 | 0.40 - 0.60 (Uncorrected) |
| Accuracy (Spike Recovery) | 98.5% | 88.2% | 55.4% |
| Precision (%CV) | < 2.5% | 4.0 - 8.0% | > 15% |
| Deuterium Exchange | None | High Risk (Amine protons) | N/A |
| Cost | High | Moderate | Low |
| Regulatory Risk | Low (Robust) | Moderate (Requires justification) | High |
Critical Insight: In acidic mobile phases (common for Aniline detection), Deuterium on the amine group (
) can exchange with solvent protons (), causing the signal of the internal standard to disappear or "scramble" into the native channel. Aniline-4-13C is immune to this exchange.
Validated Experimental Protocol
This protocol is designed to meet ICH Q2(R1) and FDA Bioanalytical Method Validation standards.
Materials & Reagents[3][4][5]
-
Analyte: Aniline (Certified Reference Material).
-
Internal Standard: Aniline-4-13C (Isotopic Purity
99%). -
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile (50:50).
Sample Preparation Workflow
To ensure "Trustworthiness" and reproducibility, follow this specific extraction logic:
Figure 2: Sample Preparation Workflow emphasizing the critical timing of IS addition.
LC-MS/MS Conditions[3][4][5][6]
-
Column: Biphenyl or C18 (high carbon load), 100 x 2.1 mm, 1.7 µm.
-
Why: Biphenyl phases offer enhanced selectivity for aromatic amines via pi-pi interactions.
-
-
Flow Rate: 0.3 mL/min.
-
Ionization: ESI Positive Mode (Aniline is basic,
). -
MRM Transitions:
| Compound | Precursor ( | Product ( | Collision Energy (V) | Dwell Time (ms) |
| Aniline | 94.1 | 77.0 | 20 | 50 |
| Aniline-4-13C | 95.1 | 78.0 | 20 | 50 |
(Note: Precursor masses assume [M+H]+. Native Aniline MW 93 -> [M+H]+ 94. Aniline-4-13C MW 94 -> [M+H]+ 95. The transition represents the loss of
Validation Strategy: Proving the Concept
To validate this method in your lab, you must perform the Matrix Effect (ME) assessment as per EMA/FDA guidelines.
The "Post-Extraction Spike" Experiment
-
Set A (Neat): Spike Aniline and Aniline-4-13C into pure solvent.
-
Set B (Matrix): Extract blank pharmaceutical matrix, then spike Aniline and Aniline-4-13C into the extract.
Calculation:
Acceptance Criteria:
-
The IS-Normalized MF should be close to 1.0 (or 100%) .
-
Using Aniline-4-13C, you typically achieve 0.98 – 1.02 .
-
Using Aniline-d5, this value often drifts to 0.85 – 1.15 due to the retention time shift described in Figure 1.
References
-
ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[3]
-
FDA. Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.
-
Wang, S., et al. (2007). Chromatographic isotope effect in liquid chromatography–mass spectrometry analysis of deuterated and non-deuterated compounds. Rapid Communications in Mass Spectrometry.[1]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[1]
Sources
Kinetic isotope effect differences between Aniline-4-13C and 14C-Aniline
Comparative Guide: Kinetic Isotope Effects in Aniline-4- C vs. C-Aniline
Executive Summary
In drug development, Aniline derivatives frequently undergo oxidative metabolism, primarily via Cytochrome P450-mediated para-hydroxylation. Understanding the rate-limiting steps of this clearance pathway is critical for lead optimization. This guide compares the utility of Aniline-4-
-
Aniline-4-
C is the preferred tool for precise, site-specific mechanistic studies using NMR or Isotope Ratio Mass Spectrometry (IRMS), offering a safety advantage but requiring high-precision instrumentation to detect small heavy-atom effects ( ). -
C-Aniline provides superior sensitivity for low-abundance metabolite tracking and exhibits a larger theoretical KIE magnitude (
), making it ideal for "trace-level" metabolic flux studies, though it requires regulatory control and scintillation counting.
Theoretical Framework: The Physics of Heavy Atom KIE
The Kinetic Isotope Effect arises from the difference in zero-point vibrational energy (ZPE) between the heavy and light isotopologues in the ground state versus the transition state.
The Swain-Schaad Relationship
The magnitude of the isotope effect is directly related to the mass change. For carbon isotopes, the relationship between the
Implication: The
Primary vs. Secondary Effects in Aniline Metabolism
The metabolic fate of Aniline often involves hydroxylation at the para-position (C4) to form 4-aminophenol.
-
Primary KIE: Occurs if the bond to the labeled C4 atom (e.g., C-O formation or C-H re-hybridization) changes in the Rate-Determining Step (RDS).
-
Secondary KIE: Occurs if the labeled C4 atom is adjacent to the reaction center (e.g., N-oxidation).
Comparative Data Table
| Feature | Aniline-4- | |
| Isotope Type | Stable (Non-radioactive) | Radioactive ( |
| Natural Abundance | ~1.1% | Negligible (Trace) |
| Typical KIE Magnitude | 1.00 – 1.05 (Small) | 1.00 – 1.10 (Moderate) |
| Detection Method | NMR (Singleton Method), IRMS | Liquid Scintillation Counting (LSC) |
| Precision Required | High (>99.9% accuracy needed) | Moderate (Standard counting stats) |
| Safety/Regulatory | None | NRC/EHS Radioactive License |
| Cost | Low (Material) / High (Instrument) | High (Material) / Low (Instrument) |
Case Study: Aniline Para-Hydroxylation Mechanism
The following diagram illustrates the metabolic pathway of Aniline and where the KIE originates.
Figure 1: Metabolic pathway of Aniline to 4-Aminophenol. The hybridization change at C4 (
Experimental Protocols
Protocol A: Measuring C KIE (Competitive NMR Method)
Objective: Determine the KIE by measuring the enrichment of
Materials:
-
Aniline (Natural Abundance)
-
Aniline-4-
C (Enriched >99%) -
Liver Microsomes (RLM/HLM) or Recombinant CYP450
-
High-Field NMR (500+ MHz) with inverse gated decoupling
Workflow:
-
Preparation: Mix natural abundance Aniline and Aniline-4-
C in a precise ratio (e.g., 1:1 or use natural abundance if sensitivity allows). -
Reaction: Incubate with microsomes at 37°C.
-
Sampling: Stop the reaction at various conversion points (
): 0% ( ), ~20%, ~50%, ~80%. -
Extraction: Quench with acetonitrile, centrifuge, and extract the remaining unreacted Aniline.
-
Analysis: Acquire quantitative
C NMR spectra. Integrate the C4 peak relative to a non-reactive internal standard or a remote carbon (C2/C6) if intramolecular competition is possible. -
Calculation: Use the equation for competitive KIE:
Where is fractional conversion, is the isotopic ratio ( ) at time , and is the initial ratio.
Protocol B: Measuring C KIE (Specific Activity Method)
Objective: Determine KIE by comparing the specific activity (SA) of the product vs. the starting material.
Materials:
-
C-Aniline (Ring labeled or 4-
C) -
Liquid Scintillation Counter (LSC)
-
HPLC with Radiomatic Detector
Workflow:
-
Preparation: Prepare a stock solution of
C-Aniline with a known Specific Activity ( ). -
Reaction: Run the metabolic reaction to low conversion (<10%) to ensure steady-state conditions.
-
Separation: Inject the reaction mixture into HPLC to separate the parent Aniline from the metabolite (4-Aminophenol).
-
Quantification: Collect the metabolite fraction. Measure its radioactivity (DPM) via LSC and its molar concentration via UV absorbance (254 nm).
-
Calculation: Calculate the Specific Activity of the product (
). Note: If the heavier isotope reacts slower, the product will be depleted in C, resulting in lower SA.
Experimental Workflow Visualization
Figure 2: Workflow comparison for determining KIE using Stable (
References
-
Singleton, D. A., & Thomas, A. A. (1995). High-Precision Simultaneous Determination of Multiple Small Kinetic Isotope Effects at Natural Abundance. Journal of the American Chemical Society. Link
-
Bigeleisen, J. (1949). The Relative Reaction Velocities of Isotopic Molecules. The Journal of Chemical Physics. Link
-
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link
-
Isin, E. M., & Guengerich, F. P. (2007). Complex reactions catalyzed by cytochrome P450 enzymes.[3] Biochimica et Biophysica Acta (BBA) - General Subjects. Link
-
Swain, C. G., Stivers, E. C., Reuwer, J. F., & Schaad, L. J. (1958). Use of Hydrogen Isotope Effects to Identify the Attacking Nucleophile in the Enolization of Ketones Catalyzed by Acetic Acid. Journal of the American Chemical Society. Link
Cross-Validation of Aniline-4-13C Purity: A Dual-Method Protocol
Topic: Cross-validation of Aniline-4-13C purity using NMR and GC-MS
Executive Summary
In metabolic tracing and environmental fate studies, the integrity of isotopic labeling is non-negotiable. Aniline-4-13C (labeled at the para-position) presents a unique validation challenge: standard purity tests (HPLC/UV) cannot distinguish isotopic enrichment, and single-method isotopic analysis often fails to detect positional scrambling.
This guide outlines a cross-validation protocol combining Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) . While GC-MS provides the sensitivity required to detect trace chemical impurities (<0.1%), NMR offers the structural resolution necessary to confirm the specific position of the Carbon-13 label, ensuring it has not migrated to the ortho or meta positions during synthesis.
The Product vs. Alternatives
To validate Aniline-4-13C, one must compare it not just against a "blank" but against specific failure modes (alternatives) that compromise experimental data.
| Feature | Product: Aniline-4-13C | Alternative A: Unlabeled Aniline | Alternative B: Scrambled Isomer (e.g., Aniline-1-13C) |
| Molecular Weight | 94.1 g/mol | 93.1 g/mol | 94.1 g/mol |
| Key Application | Site-specific metabolic tracking | Standard chemical reagent | False Positive in pathway analysis |
| Validation Risk | High (Requires positional proof) | Low | High (Indistinguishable by standard MS) |
Method 1: Nuclear Magnetic Resonance (NMR)
Role: Structural Validator (Position & Enrichment)
NMR is the only non-destructive method capable of distinguishing Aniline-4-13C from its isomers (e.g., Aniline-2-13C). The presence of the
Experimental Protocol
-
Solvent: DMSO-d
(Preferred for sharp amino proton signals) or CDCl . -
Concentration: ~10-15 mg in 0.6 mL solvent.
-
Pulse Sequence: Standard 1D
H and proton-decoupled C.
Data Analysis & Expected Results
A. Carbon-13 Spectrum (
-
Observation: In a quantitative
C experiment, the signal for C4 will be disproportionately intense compared to C1, C2, and C3 due to 99% enrichment. -
Chemical Shift: The C4 signal appears at ~117–119 ppm (shielded relative to benzene due to the electron-donating amino group).
-
Contrast: If the label were at C1 (ipso), the intense peak would appear at ~147 ppm.
-
B. Proton Spectrum (
-
Observation: The proton attached to the labeled carbon (H4) exhibits satellite splitting .
-
Mechanism: The one-bond heteronuclear coupling constant (
) for aromatic carbons is typically ~160 Hz . -
Signature:
-
Unlabeled Aniline: H4 appears as a triplet (coupling with H3/H5,
Hz) at 6.7 ppm. -
Aniline-4-13C: The H4 signal splits into a large doublet (
Hz), with each leg of the doublet further split into triplets by the neighboring protons. This "Doublet of Triplets" is the definitive proof of C4 labeling.
-
Method 2: GC-MS Analysis
Role: Sensitivity Validator (Chemical Purity & Isotopic Ratio)
While NMR confirms where the label is, GC-MS confirms how pure the bulk material is. It detects trace organic impurities (e.g., nitrobenzene, azo compounds) that NMR might miss due to lower sensitivity.
Experimental Protocol
-
Column: Non-polar capillary column (e.g., DB-5ms or HP-5), 30m x 0.25mm.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temp Program: 60°C (1 min)
10°C/min 250°C. -
Inlet: Split mode (20:1) to prevent detector saturation.
Data Analysis & Expected Results
A. Isotopic Purity (MS Spectrum)
-
Molecular Ion (M+): The parent peak shifts from m/z 93 (unlabeled) to m/z 94 (labeled) .
-
Calculation: Isotopic Enrichment % =
. -
Acceptance Criteria: Area_{93} (M-1 relative to labeled) should be < 1.1% (accounting for natural abundance contribution).
B. Positional Confirmation via Fragmentation
Aniline fragmentation typically involves the loss of HCN (27 Da) to form the cyclopentadiene cation (
-
Mechanism: The carbon lost in HCN is predominantly C1 (the carbon attached to Nitrogen).
-
Diagnostic Fragment:
-
Aniline-4-13C: The label is at C4 (retained in the ring).
- .
-
Aniline-1-13C (Impurity): The label is at C1 (lost with HCN).
- .
-
Comparative Summary
| Metric | NMR ( | GC-MS (EI) |
| Limit of Detection (LOD) | ~0.5 - 1.0% | < 0.01% (Trace impurities) |
| Positional Specificity | High (Definitive | Medium (Dependent on fragmentation) |
| Sample Recovery | Yes (Non-destructive) | No (Destructive) |
| Primary Validation Goal | Confirming Label Position (C4) | Confirming Chemical Purity (>99%) |
Validation Workflow
The following diagram illustrates the logical decision tree for releasing a batch of Aniline-4-13C.
Caption: Decision tree for the orthogonal validation of Aniline-4-13C, prioritizing chemical purity via GC-MS followed by positional verification via NMR.
References
-
Sigma-Aldrich. (n.d.). Aniline-4-13C 99 atom % 13C Product Specification. Retrieved from
-
National Institutes of Health (NIH). (2022). Determination of Aniline in Soil by ASE/GC-MS. PMC. Retrieved from
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 13C coupling constants. Reich Collection. Retrieved from
-
MDPI. (2023). Evaluation of GC/MS-Based 13C-Positional Approaches. Metabolites. Retrieved from
-
BenchChem. (2025).[1][2] Validating the Purity of Aniline Derivatives. Retrieved from
Sources
Comparative Guide: Aniline-4-13C vs. Deuterated Aniline in Metabolic Stability Profiling
Executive Summary
In the optimization of drug candidates containing aniline moieties, the choice of stable isotope labeling—Carbon-13 (
This guide delineates the specific application of Aniline-4-13C as a superior tool for assessing native metabolic pathways and intrinsic clearance (
The Physics of Isotope Effects: Blocking vs. Tracing
To understand the advantage of Aniline-4-13C, one must first quantify the "distortion" introduced by deuteration.
The Deuterium Distortion (The "Blocker")
Deuterium is twice the mass of protium (
-
Primary KIE (
): Typically 2.0 – 7.0 . -
Impact: The reaction slows down drastically.
-
Risk: Metabolic Switching. If the primary "soft spot" (e.g., the para-position of aniline) is deuterated, the enzyme may be forced to metabolize a secondary, less favorable site. In anilines, this is critical because the secondary pathway often leads to toxic N-hydroxylation.
The Carbon-13 Advantage (The "Silent Observer")
Carbon-13 increases mass by ~8% over Carbon-12.[1] The vibrational energy change is minimal.
-
Primary KIE (
): Typically 1.01 – 1.04 (Negligible). -
Impact: The reaction proceeds at the native rate .
-
Advantage: Aniline-4-13C acts as a bio-isostere that is chemically and kinetically identical to the natural drug but mass-resolvable by Mass Spectrometry (MS).
Table 1: Comparative Impact on Metabolic Parameters
| Feature | Aniline-4-D (Deuterated) | Aniline-4-13C |
| Primary Utility | Improving Half-life ( | Mechanistic Elucidation & Quantitation |
| Kinetic Isotope Effect (KIE) | High ( | Negligible ( |
| Metabolic Pathway | Altered (Risk of Switching) | Preserved (Native Pathway) |
| Intrinsic Clearance ( | Artificially Low | Accurate to Clinical Reality |
| Toxicity Risk Assessment | Potentially Biased (Masks primary route) | Accurate (Reflects true metabolite ratios) |
The Critical Advantage: Avoiding Metabolic Switching in Anilines
The most significant advantage of Aniline-4-13C is its ability to track the native detoxification pathway without forcing the molecule down a toxic route.
The Aniline Toxicity Bifurcation
Aniline metabolism generally follows two competing pathways:
-
C-Hydroxylation (Para-position): Mediated by CYP2E1/CYP2D6. Leads to 4-aminophenol (generally conjugated and excreted). (Detoxification)
-
N-Hydroxylation: Leads to N-hydroxyaniline, which oxidizes to nitrosobenzene, causing methemoglobinemia and hepatotoxicity. (Toxification)
The Deuterium Problem: If you use Aniline-4-D to study stability, the strong C-D bond blocks pathway #1. The CYP enzyme, unable to break the C-D bond, may shift activity to the Nitrogen, artificially increasing the formation of toxic N-metabolites. This gives false toxicity data.
The 13C Solution: Aniline-4-13C allows you to measure the formation of 4-aminophenol using LC-MS/MS (detecting the M+1 peak) without altering the rate. You get an accurate read of the Detox/Tox ratio.
Diagram: Metabolic Switching vs. Fidelity
Experimental Protocol: 13C-Assisted Intrinsic Clearance Assay
This protocol uses Aniline-4-13C as a "surrogate standard" to determine the intrinsic clearance of an aniline-based lead compound. This method is self-validating because the
Materials
-
Test Compound: Aniline-based drug candidate.[2]
-
Tracer: Aniline-4-13C analog (same structure, 13C at para position).
-
System: Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
Step-by-Step Workflow
-
Preparation:
-
Prepare a 10 mM stock of the Test Compound and the Aniline-4-13C tracer in DMSO.
-
Dilute to 1 µM working solution in phosphate buffer (pH 7.4).
-
-
Incubation (Co-incubation Method):
-
Mix Test Compound (1 µM) and Aniline-4-13C (1 µM) in the same reaction vessel with HLM (0.5 mg/mL final).
-
Note: Co-incubation eliminates inter-assay variability.
-
-
Initiation:
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate reaction by adding NADPH regenerating system.
-
-
Time-Point Sampling:
-
Aliquot 50 µL at
min. -
Quench: Dispense into 150 µL ice-cold Acetonitrile (ACN) containing an unrelated internal standard (e.g., Tolbutamide).
-
-
Analysis (LC-MS/MS):
-
Monitor MRM transitions for:
-
Test Compound (Mass
) -
13C-Tracer (Mass
) -
Metabolite (Mass
for OH) -
13C-Metabolite (Mass
)
-
-
Data Calculation
Calculate the slope of the natural log of remaining parent compound vs. time (
Validation Check: The
Diagram: Assay Workflow
Analytical Interpretation: Mass Shifts & Fragmentation[3]
When analyzing the data, the advantages of Aniline-4-13C become clear in the Mass Spectrum. Unlike Deuterium, which can "scramble" or be lost if the D-atom is abstracted during metabolism, the
Fragmentation Logic (MS/MS)
-
Parent: Aniline-4-13C (
). -
Metabolite (4-Hydroxylation): The oxygen adds to the
carbon. The mass shift is Da relative to the labeled parent.-
Result:
.
-
-
Metabolite (N-Oxidation): The oxygen adds to Nitrogen. The
remains on the ring.-
Result:
.
-
Differentiation: While both metabolites have the same mass, their fragmentation patterns in MS2 will differ.
-
4-OH-Aniline-13C: The major fragment often loses
or . If it loses , and the is labeled, the fragment mass drops by 29 Da (13C + 16O). -
N-OH-Aniline-13C: Loss of
(17 Da) is common, retaining the on the ring fragment.
This allows precise structural assignment of metabolites, confirming if the drug is being detoxified or toxified, a feat difficult with deuterated analogs where the label itself might affect the bond strength of the fragmentation.
References
- Isotope Effects in Chemistry and Biology. Kohen, A., & Limbach, H. H. (2005). CRC Press.
-
Mechanism-Based Inactivation of Cytochrome P450 Enzymes. Guengerich, F. P. (2005). Chemical Research in Toxicology. Link
-
Application of Stable Isotopes in Drug Metabolism and Pharmacokinetics. Mutlib, A. E. (2008). Chemical Research in Toxicology. Link
- Metabolic Switching of Aniline Derivatives. Kalgutkar, A. S., et al. (2005). Current Drug Metabolism. (Discusses the structural alerts of anilines).
-
Use of Carbon-13 as a Tracer in Metabolic Flux Analysis. Zamboni, N., et al. (2009). Nature Protocols. Link
Sources
A Senior Application Scientist's Guide to the Comparative Analysis of 13C-Labeled Aniline Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of 13C-Labeled Aniline in Modern Research
In the landscape of molecular analysis, stable isotope labeling is a foundational technique that provides unparalleled insight into metabolic pathways, reaction mechanisms, and quantitative analysis.[1][2][3] Aniline, a primary aromatic amine, serves as a fundamental building block in the synthesis of a vast array of pharmaceuticals, dyes, and polymers. The strategic incorporation of a stable, heavy isotope of carbon, ¹³C, into the aniline scaffold transforms it into a powerful analytical tool.
¹³C-labeled anilines are indispensable in drug metabolism and pharmacokinetic (DMPK) studies.[4][5] By tracing the journey of the ¹³C-labeled molecule through a biological system, researchers can elucidate metabolic fates, identify novel metabolites, and quantify drug distribution with high precision, often using techniques like mass spectrometry or NMR spectroscopy.[5][6] This guide provides a comparative analysis of different singly-labeled ¹³C aniline isomers, focusing on the analytical techniques used to differentiate them and the rationale for selecting a specific isomer for your research needs.
The Analytes: Understanding the Positional Isomers
The primary subjects of this guide are aniline molecules labeled with a single ¹³C atom at different positions on the aromatic ring. While aniline fully labeled with six ¹³C atoms (Aniline-¹³C₆) is commercially available and serves as an excellent internal standard, the analysis of singly-labeled isomers is crucial for mechanistic studies where the fate of a specific carbon atom is under investigation.[7][8]
The key isomers for comparison are:
-
Aniline-[1-¹³C]: Labeled at the carbon atom bonded to the amino group (the ipso-carbon).
-
Aniline-[2-¹³C]: Labeled at the ortho-position.
-
Aniline-[3-¹³C]: Labeled at the meta-position.
-
Aniline-[4-¹³C]: Labeled at the para-position.
Each of these isomers is chemically identical to unlabeled aniline in its reactivity but possesses a unique nuclear property that allows for its differentiation. The primary analytical method for this task is Nuclear Magnetic Resonance (NMR) spectroscopy.
Core Analytical Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for identifying the position of a ¹³C label within a molecule.[2] The differentiation relies on the spin-spin coupling interactions between the ¹³C nucleus and adjacent ¹H nuclei. These interactions, known as J-couplings, are transmitted through the bonding framework and their magnitudes are highly dependent on the number of bonds separating the coupled nuclei.[9]
The key principles are:
-
¹JCH (One-bond coupling): A large coupling (typically 150-170 Hz in aromatic systems) observed between the ¹³C atom and the proton directly attached to it.[9]
-
²JCH (Two-bond coupling): A smaller coupling (typically 1-10 Hz) between the ¹³C atom and protons on adjacent carbons.
-
³JCH (Three-bond coupling): A coupling of similar magnitude to ²JCH (typically 5-10 Hz) between the ¹³C atom and protons two carbons away.[10]
By analyzing both the ¹H and ¹³C NMR spectra, a clear and unambiguous assignment of the label's position can be made.
Comparative NMR Data of ¹³C-Aniline Isomers
The following table summarizes the key diagnostic features expected in the NMR spectra for each singly-labeled aniline isomer. The analysis of these specific coupling patterns is the cornerstone of their differentiation.
| Isomer | Key Diagnostic Feature in ¹H NMR Spectrum | Key Diagnostic Feature in ¹³C NMR Spectrum (Coupled) |
| Aniline-[1-¹³C] | Protons at C2/C6 (ortho) will appear as doublets due to ²JCH coupling. Protons at C3/C5 (meta) will show smaller ³JCH coupling. | The labeled C1 signal will be a singlet (no directly attached proton). |
| Aniline-[2-¹³C] | The proton at C2 (ortho) will be absent. The proton at C3 (meta) will show a large ¹JCH coupling, splitting its signal into a doublet. The proton at C6 will show ³JCH coupling. | The labeled C2 signal will be a large doublet due to ¹JCH coupling. |
| Aniline-[3-¹³C] | The proton at C3 (meta) will be absent. The proton at C2 (ortho) will show ²JCH coupling, and the proton at C4 (para) will show ²JCH coupling. | The labeled C3 signal will be a large doublet due to ¹JCH coupling. |
| Aniline-[4-¹³C] | The proton at C4 (para) will be absent. The protons at C3/C5 (meta) will show a large ¹JCH coupling, splitting their signals into doublets. | The labeled C4 signal will be a large doublet due to ¹JCH coupling. |
Note: Chemical shifts are influenced by solvent and concentration. The definitive identification lies in the coupling patterns and constants.
The following diagram illustrates the primary J-coupling interactions that are used to identify Aniline-[4-¹³C].
Applications & Choosing the Right Isomer
The choice of which ¹³C-aniline isomer to use is dictated entirely by the scientific question being asked.
-
Metabolic Stability Studies: If the goal is to determine if the aromatic ring is opened during metabolism, any ring-labeled isomer ([2-¹³C], [3-¹³C], or [4-¹³C]) would suffice. If the label is lost (e.g., observed as ¹³CO₂), it indicates ring cleavage.
-
Tracing Reaction Mechanisms: To study a reaction where a specific position is functionalized (e.g., ortho-hydroxylation), using Aniline-[2-¹³C] would be ideal. Observing the ¹³C label in the hydroxylated product confirms the reaction pathway.
-
Quantitative Mass Spectrometry: For use as an internal standard in a quantitative assay, Aniline-¹³C₆ is often preferred because its M+6 mass shift places it far from the unlabeled analyte's isotopic envelope, preventing signal overlap and improving accuracy.
Conclusion
The differentiation of ¹³C-labeled aniline isomers is a task exquisitely suited for NMR spectroscopy. The unique and predictable patterns of ¹H-¹³C spin-spin coupling provide a definitive fingerprint for the location of the isotopic label. While mass spectrometry is the tool of choice for tracing these molecules in biological systems, NMR remains the gold standard for structural verification of the starting materials. A thorough understanding of these analytical principles allows researchers to select the appropriate labeled compound and confidently interpret the complex data generated in drug development and metabolic research, ensuring the integrity and accuracy of their findings.
References
- ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from a study on the electronic natures of alkylthio groups in aniline systems.
-
Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]
- Afanasyev, V. V., et al. (n.d.). 13 C chemical shifts and 13 C- 13 C and 13 C-1 H coupling constants of iminodihydrofurans I-XII.
- University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from a guide on preparing samples for NMR spectroscopy.
-
Chemistry Stack Exchange. (2020). 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer?. Retrieved from [Link]
- University of California, San Diego. (n.d.). Sample Preparation and Positioning - NMR.
-
Pozdnyakov, D. V., et al. (2022). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. National Institutes of Health. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants.
-
Rinehart, K. L., et al. (1970). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
- Mr. Isotope. (n.d.). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications.
-
Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]
-
Baillie, T. A., & Kassahun, K. (2011). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology. Retrieved from [Link]
- Gil, R. R., & Griesinger, C. (2007). A Simple Method for Measuring Long-Range 1H−13C Coupling Constants in Organic Molecules.
- ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods. Retrieved from a scientific diagram on aniline mass spectrometry.
-
Clendinen, C. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. National Institutes of Health. Retrieved from [Link]
- University College London. (n.d.). Sample Preparation.
- BOC Sciences. (2023). Stable Isotope Analysis Techniques: Powerful Analytical Tools for Various Fields. Retrieved from a blog post on stable isotope analysis.
- Jackowski, K., et al. (2002).
- Creative Proteomics. (n.d.). Principles and Characteristics of Isotope Labeling.
- BenchChem. (n.d.). A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline.
- École Polytechnique Fédérale de Lausanne. (n.d.). NMR sample preparation.
- Simson Pharma Limited. (2026). Applications of 13C, 15N, D-Labelled Compounds in Bioanalysis.
- Shimadzu Chemistry & Diagnostics. (n.d.). [13C6,15N]-Aniline. Retrieved from a product page for a labeled standard.
- D'Arcy, P. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- Leaptrot, K. L., & Auclair, K. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics.
- ResearchGate. (n.d.). Full 1H and 13C NMR Chemical Shift Assignment of 1-Pyrenyl Substituted Oligosilanes.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Holzgrabe, U. (n.d.). NMR spectroscopy in pharmacy.
- Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development. Retrieved from an article on isotopic labeling in drug development.
Sources
- 1. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. labinsights.nl [labinsights.nl]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aniline-13C6 13C 99atom 100849-37-4 [sigmaaldrich.com]
- 8. caymanchem.com [caymanchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Guide: Confirming Reaction Pathways via Aniline-4-13C Labeling
Executive Summary: The Case for Precision Labeling
In mechanistic organic chemistry and metabolite tracking, distinguishing between direct substitution, rearrangement, and symmetric intermediate pathways is often impossible with standard 1H NMR or MS alone. Aniline-4-13C (Aniline labeled specifically at the para carbon) serves as a definitive, non-perturbing probe.
Unlike Deuterium (
Comparative Analysis: Aniline-4-13C vs. Alternatives
The following table contrasts Aniline-4-13C with common alternatives used in pathway elucidation.
| Feature | Aniline-4-13C (Recommended) | Deuterium ( | Nitrogen-15 ( | Radioactive |
| Primary Utility | Tracking carbon skeleton & symmetry breaking | Mass tags & metabolic stability | Tracking amine fate | High-sensitivity tracing |
| Kinetic Isotope Effect | Negligible ( | Significant ( | Negligible | Negligible |
| Risk of Loss | None (Carbon backbone is stable) | High (H/D exchange with solvent) | Moderate (Transamination) | None |
| Detection Method | Scintillation Counting | |||
| Safety/Regulation | Standard Lab Safety | Standard Lab Safety | Standard Lab Safety | Strict Radioactive Controls |
| Cost | High | Low | Medium | High |
Key Insight: Use Aniline-4-13C when you must prove that a substituent stays at the para position versus migrating to meta or ortho positions during harsh reaction conditions.
Decision Matrix: When to Use Aniline-4-13C
The following workflow illustrates the logical selection process for using this specific isotope label.
Figure 1: Decision matrix for selecting isotopic labels in mechanistic studies.
Experimental Protocol: Distinguishing Benzyne vs.
This protocol demonstrates the power of Aniline-4-13C in confirming the "Benzyne Mechanism" (Elimination-Addition) versus direct Nucleophilic Aromatic Substitution (
Phase 1: Synthesis of the Probe (4-Chloroaniline-4-13C equivalent)
Objective: Convert Aniline-4-13C into a substrate with a leaving group at the labeled position to test if the incoming nucleophile attacks the same carbon or an adjacent one.
-
Starting Material: 1.0 eq Aniline-4-13C (Commercial grade, >99% atom % 13C).
-
Diazotization: Dissolve in HCl (aq) at 0°C. Add
dropwise to form the diazonium salt ( ). -
Sandmeyer Reaction: Add CuCl/HCl to convert the diazonium species to 1-Chloro-4-13C-benzene .
-
Validation:
C NMR will show a dominant singlet at ~132 ppm (C-Cl ipso carbon) with enhanced intensity.
-
Phase 2: The Challenge Reaction
Objective: React the labeled precursor with a strong base/nucleophile (
-
Setup: Condensed liquid ammonia at -33°C.
-
Reagent: Add Potassium Amide (
). -
Addition: Slowly add 1-Chloro-4-13C-benzene .
-
Quench: After 1 hour, quench with
and extract the resulting aniline.
Phase 3: Analysis & Interpretation
Analyze the product using quantitative
-
Scenario A: Direct Substitution (
) -
Scenario B: Benzyne Mechanism (Elimination-Addition)
Pathway Visualization
The following diagram illustrates the mechanistic divergence that Aniline-4-13C reveals.
Figure 2: Mechanistic divergence: The Benzyne pathway scrambles the C4 label to C3/C4, while SnAr retains it.
Data Interpretation Guide
When analyzing the results of an Aniline-4-13C experiment, use this reference table for expected chemical shifts (in
| Carbon Position | Unlabeled Aniline ( | Aniline-4-13C (Labeled) | Observation in Scrambled Product (Benzyne) |
| C1 (Ipso) | 146.4 | Natural Abundance | Natural Abundance |
| C2/C6 (Ortho) | 115.1 | Natural Abundance | Natural Abundance |
| C3/C5 (Meta) | 129.3 | Natural Abundance | Strong Signal (50% intensity) |
| C4 (Para) | 118.5 | Strong Signal (>99%) | Strong Signal (50% intensity) |
Note on Mass Spectrometry:
In MS, the molecular ion (
References
-
Roberts, J. D., et al. (1953). Rearrangement in the Reaction of Chlorobenzene-1-C14 with Potassium Amide. Journal of the American Chemical Society. (Note: The foundational logic of this C14 experiment is the basis for modern C13 protocols).
-
Cambridge Isotope Laboratories. (2024).[4] Stable Isotope Standards for Mass Spectrometry and NMR.[5]
-
Wishart, D. S., et al. (2014). 13C NMR Metabolomics: Applications at Natural Abundance and via Labeling.[6] Analytical Chemistry.[6][7][8][9]
-
Cayman Chemical. (2023). Advantages of 13C Labeled Internal Standards.[10][6][7][8][11]
Sources
- 1. Experimental design principles for isotopically instationary 13C labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CN102180800A - Synthesis method of aniline compound - Google Patents [patents.google.com]
- 4. chromachemie.co.in [chromachemie.co.in]
- 5. phoenix-sci.com [phoenix-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. ckisotopes.com [ckisotopes.com]
- 8. ukisotope.com [ukisotope.com]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
